Lactamide

Catalog No.
S532337
CAS No.
2043-43-8
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactamide

CAS Number

2043-43-8

Product Name

Lactamide

IUPAC Name

2-hydroxypropanamide

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)

InChI Key

SXQFCVDSOLSHOQ-UHFFFAOYSA-N

SMILES

CC(C(=O)N)O

solubility

Soluble in DMSO

Synonyms

Lactamide; NSC 61454; NSC-61454; NSC61454; Lactic acid amide;

Canonical SMILES

CC(C(=O)N)O

The exact mass of the compound Lactamide is 89.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61454. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

lactamide synthesis pathways and mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Lactamide

The table below summarizes the basic identifiers and physical properties of this compound based on the search results.

Property Description
IUPAC Name 2-Hydroxypropanamide [1] [2]
Other Names 2-Hydroxypropionamide; Lactic acid amide; α-Hydroxypropionamide [1] [2]
Molecular Formula C₃H₇NO₂ [1] [2]
Average Mass 89.094 g·mol⁻¹ [2]
Melting Point 73 to 76 °C (163 to 169 °F; 346 to 349 K) [1]
Chemical Structure An amide derived from lactic acid [1]

Synthesis Pathway and Detailed Experimental Protocol

One relevant synthesis method is the Fischer Oxazole Synthesis, where this compound serves as a starting material. The following diagram illustrates the two-stage workflow from this compound to the final oxazole product.

This compound This compound (1) Intermediate Oxazoline Intermediate (3) This compound->Intermediate Condensation Toluene, TsOH, reflux (Soxhlet with K₂CO₃) Aldehyde Aldehyde (2) Aldehyde->Intermediate Oxazole 2-Phenyl-5-methyloxazole (4) Intermediate->Oxazole Dehydration POCL3, 80-85°C Steam Distillation POCL3 POCl₃

Synthesis workflow for oxazole from this compound

Stage 1: Formation of the Oxazoline Intermediate (3) [3]

  • Reagents: this compound (1, 5 g, 56 mmol), Benzaldehyde (2, 8 g, 60 mmol), p-Toluenesulfonic acid (TsOH, 0.15 g) as a catalyst.
  • Solvent: Toluene.
  • Special Apparatus: A Soxhlet extractor with anhydrous potassium carbonate (K₂CO₃) in the thimble is used. This setup is crucial for continuously removing the water produced in the reaction, driving the equilibrium towards product formation.
  • Reaction Conditions: The mixture is refluxed for 12-14 hours.
  • Work-up & Isolation: After reflux, the reaction mixture is allowed to cool, and the intermediate (3) precipitates out. It is collected by filtration.
  • Yield & Purity: The yield is nearly quantitative (4 g, 100%). The crude product has a melting point of 122-125°C, which sharpens to 129-130°C after recrystallization from water.

Stage 2: Dehydration to 2-Phenyl-5-methyloxazole (4) [3]

  • Reagent: Phosphorus oxychloride (POCI₃, 15 mL).
  • Reaction Conditions: The intermediate (3, 2 g, 11.3 mmol) is heated in POCI₃ at 80-85°C for 15 minutes.
  • Work-up & Isolation:
    • The excess POCI₃ is removed under reduced pressure (distilled in vacuo).
    • The residue is subjected to steam distillation. The desired oxazole product is carried over with the steam.
    • The distillate is extracted with an organic solvent like diethyl ether.
    • The ether extract is evaporated to afford the final product.
  • Yield: 0.5 g (29%).
  • Property: The final product, 2-Phenyl-5-methyloxazole, is reported to have a melting point of 245°C.

Other Contexts for this compound Synthesis

The search results also indicate other contexts in which this compound is synthesized or used, though with less specific mechanistic detail:

  • Ammonolysis of a Lactone: One source describes a reaction where a lactone is opened by ammonia to form an unstable hydroxyamide intermediate, which then undergoes an intramolecular rearrangement to ultimately produce this compound and another amide [3]. A kinetic study determined the rate constants for this process [3].
  • Upcycling of Polylactic Acid (PLA): A recent green chemistry publication reports a mechanochemical method for upcycling PLA into valuable chemicals, including "various substituted esters and lactamides" [4]. This suggests a modern, sustainable synthesis route, though specific experimental details for this compound are not provided.
  • Use of N,N-Dimethyl this compound: This compound, a derivative of this compound, is identified as a "nontoxic and label-free" green solvent used in the fabrication of advanced materials [5]. This highlights an industrial application beyond synthesis.

References

lactamide safety data sheet and handling

Author: Smolecule Technical Support Team. Date: February 2026

Identification and Physical Properties

The table below summarizes the key identifying and physical property information for Lactamide.

Property Description
Chemical Name This compound [1] [2]
Synonyms 2-Hydroxypropanamide; Lactic acid amide [1] [2]
CAS Number 2043-43-8 [1] [3]
EC Number 218-049-3 [1]
Molecular Formula C₃H₇NO₂ [1] [2] [3]
Molecular Weight 89.09 g/mol [1] [2] [3]
Physical Description White crystalline solid [2]
Melting Point 73-76 °C (163-169 °F) [1] [2]
Boiling Point 281.9 °C at 760 mmHg [1]
Flash Point 124.3 °C [1]

Hazards, Prevention, and Control

The official safety data sheet for this compound states that no hazard classification data is available [1]. This means the specific health and environmental hazards have not been fully characterized. The following precautionary measures are recommended for safe handling.

LactamideSafety This compound Safety and Handling Protocol cluster_personal Personal Protection cluster_handling Handling Practices cluster_storage Storage Conditions cluster_emergency Emergency Procedures Start Start: Plan to Handle this compound PersonalProtection Personal Protection Start->PersonalProtection Handling Safe Handling Practices PersonalProtection->Handling EyeProtection Tightly fitting safety goggles Storage Safe Storage Handling->Storage Ventilation Work in well-ventilated area Emergency Emergency Procedures Storage->Emergency Container Keep container tightly closed Inhaled If inhaled: Move to fresh air HandProtection Chemical impermeable gloves RespiratoryProtection Respiratory protection if needed BodyProtection Fire/flame resistant clothing DustControl Avoid dust and aerosol formation Ignition Remove all ignition sources Tools Use non-sparking tools Environment Store in dry, cool, ventilated place Separation Store away from food/incompatibles SkinContact On skin: Wash with soap/water EyeContact In eyes: Rinse for 15 min Ingestion If ingested: Rinse mouth, do NOT induce vomiting

This compound Safety and Handling Protocol

Exposure Controls and Personal Protection
  • Eye/Face Protection: Wear tightly fitting safety goggles [1].
  • Skin Protection: Wear fire/flame-resistant and impervious clothing. Handle with chemical-impermeable gloves [1].
  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator [1].
  • General Hygiene: Wash and dry hands after handling [1].
Safe Handling and Storage
  • Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid forming dust and aerosols. Use non-sparking tools and prevent fire from electrostatic discharge [1].
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from foodstuff containers or incompatible materials [1].

First Aid and Firefighting Measures

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical [1].
  • Skin Contact: Remove contaminated clothing immediately and wash the skin with soap and plenty of water. Consult a doctor [1].
  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes and consult a doctor [1].
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately [1].
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam [1].
  • Special Hazards: No specific data available [1].
  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary [1].

Critical Data Gaps and Disclaimer

A significant portion of the safety data for this compound is listed as "no data available" [1]. This includes critical information such as:

  • Hazard Classification and Pictograms
  • Acute Toxicity (oral, inhalation, dermal)
  • Skin Corrosion/Irritation and Serious Eye Damage/Irritation
  • Carcinogenicity and Reproductive Toxicity
  • Ecological Toxicity

This technical guide is based on an available Safety Data Sheet and is for informational and R&D purposes only. It is not intended for diagnostic or therapeutic use [3]. For safe laboratory practice, you should consult the specific SDS from your chemical supplier for the most accurate and lot-specific data.

References

lactamide chiral centers and stereochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Lactamide MEA: Market and Application Data

The table below summarizes the available market and application information for this compound MEA, a derivative of this compound [1].

Aspect Details
Chemical Description A surfactant derived from lactic acid; biodegradable and non-toxic [1].
Primary Applications Cosmetics & Personal Care, Pharmaceuticals, Textile, and Industrial Cleaning [1].
Functionality Acts as an emulsifying agent, surfactant, and conditioning agent [1].
Market Data (2024) Global market valued at USD 250 Million, with a projected CAGR of 7.2% (2026-2033) [1].
Leading Regions Asia Pacific (largest and fastest-growing market), North America, Europe [1].
Key Market Players ErcaWilmar, Croda, Solvay, Lubrizol, Vantage Specialty Ingredients, Alzo International [1].

A Framework for Chiral Analysis

For a comprehensive technical guide, you would typically need to cover the following areas, adapting general stereochemistry principles to this compound [2] [3].

  • Identifying Chiral Centers: A chiral center is typically a carbon atom with four different substituents [2]. You must first identify how many such centers exist in the this compound molecule.
  • Assigning Configuration: Use the Cahn-Ingold-Prelog (CIP) priority rules to assign R (Rectus) or S (Sinister) configuration to each chiral center [2].
  • Enantiomer Separation and Analysis: This is a critical step for drug development. Common techniques include [4] [5]:
    • Chiral Liquid Chromatography: Using a Chiral Stationary Phase (CSP), such as cellulose-based columns, to achieve separation [4].
    • Chiral Pool Synthesis: Starting from naturally available chiral building blocks [5].
    • Chiral Resolution: Separating a racemic mixture into its enantiomers [5].

Suggested Experimental Workflow for Chiral Purity

The diagram below outlines a general high-level workflow for developing a method to analyze chiral purity, which is a standard requirement in pharmaceutical development [4].

start Define Analysis Goal: Chiral Purity of this compound m1 Method Development: Select Chiral Stationary Phase (CSP) start->m1 m2 Mobile Phase Optimization: (e.g., n-Hexane/Ethanol ratio) m1->m2 m3 Set Chromatographic Conditions: Flow Rate, Column Temperature m2->m3 m4 Method Validation m3->m4 v1 Specificity/Selectivity (Forced Degradation) m4->v1 v2 Linearity and Range v1->v2 v3 Accuracy (Recovery Studies) v2->v3 v4 Precision (Repeatability) v3->v4 v5 LOD/LOQ Determination v4->v5 end Routine Analysis of Samples v5->end

A workflow for developing and validating a chiral liquid chromatography method.

Guidelines for Stereochemical Diagrams

When creating diagrams for your whitepaper, adhering to IUPAC standards ensures clarity and universal understanding [3].

  • Tetrahedral Centers: Use solid wedges for bonds projecting above the plane (toward the viewer) and hashed wedges for bonds projecting below the plane (away from the viewer) [3].
  • Avoid Ambiguity: Do not use perspective diagrams or class-specific styles (like Fischer projections) for general audiences. Avoid connecting two stereogenic centers with a stereobond (wedge/hash) [3].
  • Formal Correctness: A depiction is formally correct if it accurately represents the spatial arrangement without contradiction. For example, a tetrahedral carbon cannot have all four bonds drawn with solid wedges [3].

References

lactamide thermodynamic properties melting point

Author: Smolecule Technical Support Team. Date: February 2026

Melting Point of Lactamide

The key quantitative data for this compound is its melting point, which is documented in the literature.

Property Value
Melting Point 73 to 76 °C (163 to 169 °F; 346 to 349 K) [1]

This compound is an amide derived from lactic acid and is described as a white crystalline solid [1].

Experimental Determination of Melting Point

For researchers needing to determine the melting point of a similar compound, here are detailed methodologies for two standard laboratory techniques.

Thiele Tube Method

The Thiele tube is a classic glassware designed to contain heating oil and distribute heat evenly via convection [2].

  • Materials Required: Iron stand, thermometer, tripod stand, beaker, clamp, kerosene burner, capillary tube (9 to 10 cm long and 0.5 to 2 mm diameter), spatula, and paraffin oil [3].
  • Sample Preparation: The solid sample must be finely powdered and dry [3] [2]. One end of the capillary tube is sealed by heating. The open end is used to scoop up the powdered compound, filling the tube to a height of about 1-2 cm. The sample is packed by gently tapping the tube [3].
  • Setup: The capillary tube is attached to a thermometer using a thread. This assembly is then clamped and immersed in the oil bath of the Thiele tube, ensuring the rubber band (if used) does not contact the oil [3] [2].
  • Heating and Observation: The side arm of the Thiele tube is heated gently with a burner. The rate of heating must be carefully controlled, especially near the anticipated melting point, to a slow rate of 1 to 2 °C per minute [2]. The temperature at which the sample begins to melt (initial phase, t1) and the temperature at which it completely liquefies (final temperature, t2) are recorded [3].
  • Calculation: The melting point is reported as the average of the two recorded temperatures: (\left( \dfrac{t_1^\circ C + t_2^\circ C}{2} \right)) [3].

This experimental workflow can be visualized as follows:

G Start Start Experiment Prep Sample Preparation Start->Prep P1 Crush sample into fine powder Prep->P1 P2 Pack powder into capillary tube P1->P2 Setup Apparatus Setup P2->Setup S1 Attach capillary to thermometer Setup->S1 S2 Immerse in Thiele tube oil bath S1->S2 Heat Controlled Heating S2->Heat H1 Heat at 1-2°C per minute Heat->H1 Observe Observation & Recording H1->Observe O1 Record start melting temp (t1) Observe->O1 O2 Record complete melt temp (t2) O1->O2 Result Result Calculation O2->Result Calc Calculate average MP: (t1 + t2)/2 Result->Calc

Experimental workflow for melting point determination using the Thiele tube method.

MelTemp Apparatus

The MelTemp apparatus is a more modern, dedicated instrument that simplifies the process [2].

  • Setup: The thermometer is inserted into its well in the unit. The filled capillary tube is inserted into one of the three channels at the front of the thermometer tube [2].
  • Operation: After switching on the power, the heating rate is controlled using the black heating knob. The sample is observed through the eyepiece, with the eye about 15 cm from the lens [2].
  • Observation and Best Practices: The same two temperatures (start and complete melt) are recorded. Key tips for accuracy include [2]:
    • Always use a fresh sample and a clean, new capillary tube.
    • Never re-melt a sample, as decomposition can occur.
    • Control heating slowly for precise readings.

Theoretical and Computational Prediction of Melting Points

While direct data for this compound is unavailable, current research explores methods for predicting melting points, which could be applied.

Computational chemistry connects microscopic particle behavior to macroscopic properties using statistical mechanics. The partition function is central to calculating thermodynamic properties like internal energy and entropy [4].

Different computational methods can be used for prediction, as shown in the workflow below:

G Start Start Prediction MD Molecular Dynamics Simulation Start->MD MC Monte Carlo Simulation Start->MC QM Quantum Mechanical Methods (e.g., DFT) Start->QM Hybrid Hybrid Approach (e.g., QM/MM) Start->Hybrid Calc Calculate Thermodynamic Properties MD->Calc MC->Calc QM->Calc Hybrid->Calc Analyze Analyze Results Calc->Analyze

Specific models have been developed for molecular crystals. One study created two models [5]:

  • Model 1: Uses calculated parameters like lattice energy and crystal density. It can be highly accurate for specific families of compounds but requires separate calibration for each family.
  • Model 2: A more universal model that uses only tabulated data and no quantum-chemical calculations, making it suitable for a fast, coarse estimation.

Emerging trends involve using autonomous, physics-informed learning algorithms that run coexistence simulations and use AI to make decisions on simulation parameters, progressively reducing predictive uncertainty [6].

Guidance for Further Research

The available data provides a starting point, but a comprehensive whitepaper will require deeper investigation. I suggest you:

  • Consult specialized databases: Search for this compound on platforms like SciFinder, Reaxys, or the NIST Chemistry WebBook, which often contain more extensive thermodynamic data.
  • Explore computational modeling: You could use the methodologies mentioned to calculate the thermodynamic profile of this compound, as experimental data seems scarce.
  • Review related compounds: Studying the properties of structurally similar amides (like acetamide or propionamide) may provide valuable insights through comparative analysis.

References

Fischer Oxazole Synthesis: Standard Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The classical Fischer oxazole synthesis is a condensation reaction between a cyanohydrin and an aldehyde, typically aromatic, under anhydrous acidic conditions to form a 2,5-disubstituted oxazole [1] [2].

Detailed Experimental Protocol
  • Reaction Setup: In a dry, round-bottom flask equipped with a drying tube (filled with calcium chloride), add equimolar amounts of the cyanohydrin (e.g., mandelic acid nitrile) and the aromatic aldehyde (e.g., benzaldehyde) in dry ethyl ether [1].
  • Acid Catalysis: Bubble dry, gaseous hydrogen chloride (HCl) through the stirred solution. The product will begin to precipitate as its hydrochloride salt [1].
  • Reaction Monitoring: Monitor reaction completion by TLC.
  • Work-up:
    • Collect the precipitated solid via filtration.
    • To convert the hydrochloride salt to the free base, either treat the solid with water or boil it in alcohol [1].
  • Purification: Purify the final 2,5-diaryloxazole product using standard techniques like recrystallization.

The mechanism involves several steps, as illustrated below.

G Cyanohydrin Cyanohydrin Intermediate1 Iminochloride Intermediate Cyanohydrin->Intermediate1 + HCl Addition Aldehyde Aldehyde Intermediate2 Chloro-oxazoline Intermediate Intermediate1->Intermediate2 + Aldehyde Nucleophilic Attack & Dehydration Oxazole Oxazole Intermediate2->Oxazole - HCl Elimination & Aromatization

Lactamide Application: Challenges and Alternative Strategies

This compound, or 2-hydroxypropanamide, does not fit the structural profile of the required starting materials for the standard Fischer synthesis. The table below compares the key characteristics.

Feature Standard Fischer Reactant (Cyanohydrin) This compound
Core Structure α-Hydroxy nitrile (R-CH(OH)-C≡N) α-Hydroxy amide (CH3-CH(OH)-C(=O)-NH2)
Functional Groups -OH and -C≡N -OH and -C(=O)NH2
Reactivity Nitrile protonation forms key iminochloride intermediate [1] Amide is less reactive/nucleophilic under these conditions

Given this incompatibility, consider these alternative synthetic approaches to access oxazole rings from this compound or similar substrates.

Strategy 1: Robinson-Gabriel Synthesis

This is a well-established alternative for oxazole synthesis that could be more adaptable. It involves the cyclodehydration of 2-acylamino ketones [3]. A possible retrosynthetic approach for using this compound could involve its conversion into a different intermediate suitable for this pathway.

G This compound This compound AcylaminoKetone 2-Acylamino Ketone (Potential Intermediate) AcylaminoKetone->this compound ? Potential Functionalization TargetOxazole Target Oxazole RobinsonGabriel Robinson-Gabriel Synthesis (Cyclodehydration) TargetOxazole->RobinsonGabriel RobinsonGabriel->AcylaminoKetone

Strategy 2: Functionalization of this compound

This compound could serve as a starting point for synthesizing more complex molecules. For example, the hydroxyl group could be oxidized to a carbonyl, transforming this compound into a β-amido carbonyl compound, a potential precursor for other heterocyclic systems.

Oxazoles in Drug Development

Oxazole motifs are valuable in medicinal chemistry due to their presence in various bioactive molecules [4]. The table below summarizes some notable examples.

Drug/Candidate Name Core Structure Primary Biological Activity
Aleglitazar Oxazole Antidiabetic [4]
Ditazole Oxazole Platelet aggregation inhibitor [4]
Mubritinib Oxazole Tyrosine kinase inhibitor (Anticancer) [4]
Oxaprozin Oxazole Anti-inflammatory (COX-2 inhibitor) [4]

Key Takeaways and Recommendations

  • Standard Fischer Synthesis Incompatibility: this compound is not a suitable substrate for the classical Fischer oxazole synthesis due to its amide functionality.
  • Promising Alternatives: The Robinson-Gabriel synthesis is a more viable and reliable route for constructing oxazole rings from α-hydroxy amide-like precursors.
  • Experimental Focus: For researchers aiming to use this compound, effort should be directed towards synthesizing a 2-acylamino ketone intermediate from this compound or its derivatives to leverage the Robinson-Gabriel pathway.

References

Comprehensive Guide to Lactamide Production Process Optimization: Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Lactamide Production

This compound (C₃H₇NO₂), an amide derivative of lactic acid, has gained significant industrial importance due to its versatile applications in cosmetics, pharmaceuticals, and personal care products. As a colorless, odorless solid with excellent moisturizing properties, this compound serves as a key ingredient in lotions, creams, and hair care formulations, while also finding use as a pharmaceutical excipient that enhances drug dissolution and absorption [1]. The global this compound market was valued at approximately USD 250 million in 2024 and is projected to exhibit a compound annual growth rate (CAGR) of 7.2% from 2026 to 2033, driven by increasing consumer preference for sustainable and eco-friendly ingredients [1] [2].

The optimization of this compound production processes is crucial for meeting industrial demand while maintaining cost-effectiveness and environmental sustainability. Traditional chemical synthesis methods often involve harsh conditions and generate undesirable byproducts, whereas enzymatic approaches offer greener alternatives with higher specificity under ambient conditions [3]. This application note provides comprehensive protocols for this compound production process optimization, targeting researchers, scientists, and drug development professionals seeking to implement efficient and scalable manufacturing processes.

This compound Production Methods

Chemical Synthesis Approaches

The primary chemical route for this compound production involves the hydration of lactonitrile using manganese-based catalysts. This method employs manganese dioxide (MnO₂) as a key catalyst component, which facilitates the efficient conversion of lactonitrile to this compound under controlled conditions [4]. The process typically occurs at moderate temperatures (0-100°C) and can be enhanced by the addition of oxidizing agents such as hydrogen peroxide, peroxy acids, or organic peroxides [4]. The chemical synthesis approach offers the advantage of high conversion efficiency and well-established scale-up protocols, making it suitable for industrial-scale production.

Another chemical approach involves the reaction between lactic acid and ammonia, resulting in the formation of this compound with water as a byproduct [1]. This method provides a more direct route from readily available starting materials but requires careful control of reaction conditions to prevent undesirable side reactions. The equilibrium limitations of this reaction can be overcome through continuous removal of water or the use of excess ammonia, though these strategies introduce additional process complexities [1].

Enzymatic Synthesis Approaches

Enzymatic synthesis of this compound utilizes nitrile hydratase enzymes produced by microbial strains such as Rhodococcus pyridinivorans NIT-36 [3]. This approach enables the specific hydration of lactonitrile to this compound under mild conditions (typically 25-37°C and neutral pH), minimizing byproduct formation and energy requirements [3]. The enzymatic process offers significant environmental advantages, including reduced energy consumption and avoidance of heavy metal catalysts, aligning with green chemistry principles.

The fed-batch strategy is particularly effective for enzymatic this compound production, as it helps overcome substrate inhibition issues associated with lactonitrile [3]. By maintaining optimal lactonitrile concentrations throughout the reaction, this approach enables complete conversion of higher substrate loads (15 mM or more) while preserving enzyme activity. The induction of nitrile hydratase expression can be enhanced through the strategic addition of this compound itself as an inducer, resulting in a 1.7-fold increase in enzyme activity with double inducer feeding [3].

Table 1: Comparison of this compound Production Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Catalyst Manganese dioxide Nitrile hydratase
Temperature Range 0-100°C 25-37°C
Substrate Lactonitrile Lactonitrile
Conversion Efficiency High Moderate to High
Byproducts Possible acid byproducts Minimal
Environmental Impact Moderate Low
Scalability Well-established Developing

Chemical Process Optimization

Catalyst Optimization

The selection and optimization of catalysts play a crucial role in enhancing the efficiency of chemical this compound synthesis. Manganese-based catalysts, particularly manganese dioxide (MnO₂), have demonstrated superior performance in the hydration of lactonitrile to this compound [4]. The catalytic activity can be further enhanced by using manganese compounds with organic ligands such as alkyl, aminoalkyl, haloalkyl, or hydroxyalkyl groups, which improve solubility and interaction with the substrate [4]. The optimal catalyst concentration typically ranges between 0.1-5% by weight relative to lactonitrile, with higher concentrations potentially leading to faster reaction rates but increased cost.

The stability and reusability of manganese catalysts are critical factors for economic viability. Research indicates that supported manganese catalysts on various carriers maintain activity over multiple reaction cycles, though a gradual decrease in performance may occur due to manganese leaching or catalyst surface deterioration [4]. Regeneration protocols involving calcination or chemical treatment can restore catalytic activity, extending the useful lifespan of the catalyst system. Additionally, the use of co-catalysts or promoters such as alkali metal salts can enhance both activity and stability, providing synergistic effects that improve overall process efficiency.

Temperature and Reaction Condition Optimization

Temperature control is a critical parameter in chemical this compound synthesis, directly influencing reaction rate, selectivity, and product quality. The optimal temperature range for manganese-catalyzed this compound production is typically between 40-80°C, balancing reaction kinetics with minimal byproduct formation [4]. Lower temperatures within this range generally favor higher selectivity toward this compound, while higher temperatures accelerate the reaction but may promote side reactions such as hydrolysis to lactic acid. The exothermic nature of the hydration reaction necessitates efficient heat transfer systems, particularly at larger scales, to maintain consistent temperature control.

The reaction medium composition significantly impacts process efficiency and product characteristics. Aqueous systems with controlled pH (typically neutral to slightly acidic) provide optimal conditions for this compound formation while minimizing equipment corrosion [4]. The addition of water-miscible organic solvents such as lower alcohols can enhance lactonitrile solubility and improve reaction homogeneity, though potential effects on catalyst stability must be considered. Research indicates that oxidizing agents including hydrogen peroxide, peroxy acids, or organic peroxides can be beneficial in maintaining the manganese catalyst in its active state, particularly in continuous operation modes [4].

Table 2: Optimization Parameters for Chemical this compound Synthesis

Parameter Optimal Range Impact on Process
Catalyst Concentration 0.1-5% by weight Higher concentrations increase reaction rate
Temperature 40-80°C Balance between kinetics and selectivity
Reaction Time 2-8 hours Varies with other parameters
pH 6.0-7.5 Minimizes side reactions
Oxidizing Agent 0.5-2% by weight Maintains catalyst activity
Agitation Speed 200-500 rpm Ensures proper mixing and heat transfer

Biological Process Optimization

Microbial Strain Selection and Development

The selection of appropriate microbial strains is fundamental to efficient enzymatic this compound production. Rhodococcus pyridinivorans NIT-36 has emerged as a particularly promising strain due to its high nitrile hydratase activity and stability under process conditions [3]. Strain improvement through chemical mutagenesis has yielded mutant strains with significantly enhanced enzyme productivity, enabling more efficient this compound synthesis. The development of immobilized whole-cell systems using matrices such as chitosan has demonstrated improved operational stability, allowing for repeated batch conversions without substantial activity loss [3].

The expression of nitrile hydratase is inducible, with This compound itself serving as an effective inducer in the growth medium [3]. Optimization of induction strategies, including the timing and concentration of inducer addition, has resulted in a 1.7-fold increase in enzyme activity through double feeding approaches [3]. For further enhancement of enzymatic capability, heterologous expression of nitrile hydratase genes in alternative hosts such as Pichia pastoris or Escherichia coli offers potential for higher specific activity and simplified purification processes, though these approaches may present challenges in maintaining enzyme stability under operational conditions.

Fermentation Parameter Optimization

The optimization of fermentation parameters is crucial for maximizing nitrile hydratase production and subsequent this compound synthesis. Statistical optimization techniques, particularly Response Surface Methodology (RSM), have proven highly effective for identifying optimal factor combinations, resulting in a two-fold enhancement in enzymatic activity compared to conventional one-factor-at-a-time approaches [3]. Key parameters requiring optimization include temperature, inoculum cell concentration, nutrient composition, and dissolved oxygen levels, all of which significantly influence both cell growth and enzyme production.

The carbon and nitrogen sources in the fermentation medium play a critical role in microbial growth and metabolic activity. Slowly assimilating carbon sources such as galactose or lactose often enhance secondary metabolite production, including enzymes like nitrile hydratase, by avoiding carbon catabolite repression [5]. Similarly, the nitrogen source type and concentration significantly impact enzyme yield, with organic nitrogen sources generally supporting higher productivity than inorganic alternatives. Phosphate concentration must be carefully controlled, as excess phosphate can suppress secondary metabolism and reduce enzyme production [5]. The application of fed-batch fermentation strategies with controlled nutrient feeding has demonstrated particular effectiveness in maintaining optimal growth conditions throughout the fermentation process.

Diagram 1: Biological Production Optimization Workflow for this compound Synthesis

Experimental Protocols

Chemical Synthesis Protocol

Protocol Title: Manganese-Catalyzed this compound Synthesis from Lactonitrile Objective: To optimize the chemical synthesis of this compound from lactonitrile using manganese-based catalysts.

Materials and Equipment:

  • Lactonitrile (≥95% purity)
  • Manganese dioxide (MnO₂, catalyst grade)
  • Hydrogen peroxide (30% solution, as oxidizing agent)
  • Deionized water
  • 500 mL jacketed glass reactor
  • Temperature control system with circulator
  • Mechanical stirrer
  • pH meter
  • Sampling equipment
  • Analytical HPLC system

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 200 mL deionized water and begin temperature control to maintain 50°C.
  • Catalyst Addition: Add 1.0 g manganese dioxide (0.5% w/v) to the reactor with agitation at 300 rpm.
  • Oxidant Addition: Introduce 2 mL hydrogen peroxide (1% v/v) to maintain catalyst activity.
  • Substrate Feeding: Slowly add 50 g lactonitrile (0.25 M final concentration) over 30 minutes to control exothermic reaction.
  • Reaction Monitoring: Maintain temperature at 50±2°C and monitor reaction progress by HPLC every 30 minutes.
  • Completion: Continue reaction until lactonitrile concentration falls below 1% (typically 4-6 hours).
  • Product Recovery: Separate catalyst by filtration, then concentrate the filtrate under reduced pressure.
  • Crystallization: Cool the concentrate to 4°C to crystallize this compound, then collect by filtration.
  • Purification: Recrystallize from ethanol/water mixture and dry under vacuum.

Key Parameters for Optimization:

  • Catalyst concentration: 0.1-5% by weight
  • Temperature range: 40-80°C
  • Reaction time: 2-8 hours
  • Oxidant concentration: 0.5-2% by weight
  • Agitation speed: 200-500 rpm
Enzymatic Synthesis Protocol

Protocol Title: Enzymatic this compound Synthesis Using Rhodococcus pyridinivorans NIT-36 Objective: To optimize this compound production using nitrile hydratase from R. pyridinivorans NIT-36 in fed-batch mode.

Materials and Equipment:

  • Rhodococcus pyridinivorans NIT-36 (available from culture collections)
  • This compound (as inducer, ≥90% purity)
  • Lactonitrile (substrate, ≥95% purity)
  • Fermentation medium: glucose (20 g/L), yeast extract (10 g/L), peptone (5 g/L), KH₂PO₄ (2 g/L), K₂HPO₄ (2 g/L), MgSO₄·7H₂O (0.5 g/L)
  • Bioreactor or controlled fermentation system
  • pH and dissolved oxygen sensors
  • Centrifuge for cell harvesting
  • HPLC system for analysis

Procedure:

  • Seed Culture Preparation: Inoculate R. pyridinivorans NIT-36 into 100 mL medium and incubate at 30°C with shaking at 200 rpm for 24 hours.
  • Enzyme Induction: Add this compound (0.1% w/v) to the culture during mid-log phase (approximately 12 hours) for induction.
  • Biomass Production: Transfer seed culture to bioreactor containing 1L production medium with initial this compound concentration of 0.05% w/v.
  • Fermentation Conditions: Maintain temperature at 30°C, pH at 7.0, and dissolved oxygen at 30% saturation.
  • Inducer Strategy: Implement double feeding of this compound inducer (0.05% w/v each at 12 and 18 hours).
  • Cell Harvesting: After 24 hours, harvest cells by centrifugation at 8000 × g for 10 minutes at 4°C.
  • Bioconversion Setup: Suspend cells in phosphate buffer (50 mM, pH 7.0) to OD₆₀₀ of 20.
  • Fed-Batch Reaction: Add lactonitrile incrementally to maintain concentration below 15 mM to prevent inhibition.
  • Process Monitoring: Sample regularly for this compound quantification by HPLC.
  • Product Recovery: Separate cells by centrifugation and purify this compound from supernatant.

Optimization Notes:

  • Response Surface Methodology should be applied to optimize temperature, inoculum size, and inducer concentration
  • Fed-batch strategy is critical to overcome substrate inhibition
  • Immobilization of cells can enhance operational stability

Table 3: Process Parameter Comparison for this compound Production Methods

Process Step Chemical Method Enzymatic Method
Catalyst/Enzyme Preparation Manganese dioxide activation Microbial cultivation and induction
Reaction Temperature 40-80°C 25-37°C
Reaction Time 2-8 hours 4-24 hours
pH Control 6.0-7.5 6.5-7.5
Substrate Concentration Up to 0.5 M Below 15 mM (fed-batch)
Product Recovery Crystallization Centrifugation, Crystallization
Catalyst Reuse Possible with regeneration Multiple batches with immobilized cells

Analytical Methods

Quantification and Characterization

Accurate quantification of this compound is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm provides reliable quantification with sensitivity down to 0.1 mg/L [3]. The recommended analytical conditions utilize a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) with an isocratic mobile phase of methanol:water (10:90 v/v) at a flow rate of 1.0 mL/min. The sample injection volume typically ranges from 10-20 μL, with this compound eluting at approximately 5.2 minutes under these conditions. For enhanced accuracy, internal standard calibration using ethyl 2-methylpentanoate or similar compounds is recommended to account for potential matrix effects.

Structural confirmation of this compound can be achieved through Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The FTIR spectrum of this compound shows characteristic absorption bands at approximately 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch, amide I band), and 1550 cm⁻¹ (N-H bend, amide II band). Proton NMR (¹H NMR) in D₂O exhibits signals at δ 1.35 ppm (d, 3H, CH₃), δ 4.25 ppm (q, 1H, CH), and δ 6.80 ppm (s, 2H, NH₂), providing definitive structural confirmation. For process monitoring, thin-layer chromatography (TLC) on silica gel with n-butanol:acetic acid:water (4:1:1) as the mobile phase offers a rapid qualitative assessment, with this compound showing an Rf value of approximately 0.45 when visualized with ninhydrin reagent.

Process Monitoring and Optimization Strategies

Effective process optimization requires systematic experimental designs that efficiently explore the multi-dimensional parameter space. Response Surface Methodology (RSM) with Central Composite Design (CCD) or Box-Behnken Design (BBD) enables researchers to model nonlinear responses and identify optimal factor combinations with reduced experimental effort compared to traditional one-factor-at-a-time approaches [6]. These statistical methods facilitate the development of mathematical models that describe the relationship between process parameters (e.g., temperature, pH, substrate concentration) and critical responses (e.g., yield, conversion rate, purity), allowing for precise process optimization.

For biological processes, omics-guided optimization approaches provide powerful tools for enhancing this compound production. Metabolomics analysis of the microbial culture can identify metabolic bottlenecks and precursor limitations, while transcriptomics and proteomics offer insights into gene expression and enzyme production patterns under different fermentation conditions [7]. The integration of these multi-omics datasets with fermentation performance metrics enables comprehensive understanding of cellular physiology and facilitates targeted strain and process improvements. Recently, the application of artificial neural networks (ANN) and genetic algorithms (GA) has further enhanced optimization capabilities, particularly for complex, nonlinear bioprocesses where traditional statistical methods may be insufficient [5].

Diagram 2: Process Optimization Strategy for this compound Production

Conclusion

The optimization of this compound production processes requires a systematic approach that balances efficiency, cost-effectiveness, and environmental considerations. Both chemical and enzymatic methods offer distinct advantages, with chemical synthesis providing well-established scalability and enzymatic processes offering green chemistry alternatives with high specificity. The application of statistical optimization techniques such as Response Surface Methodology has demonstrated significant improvements in process efficiency, enabling researchers to identify optimal parameter combinations with reduced experimental effort.

Future directions in this compound production optimization will likely focus on the integration of advanced technologies including omics-guided approaches, artificial intelligence, and continuous processing. The growing market demand for sustainable ingredients, particularly in cosmetic and pharmaceutical applications, underscores the importance of developing efficient and environmentally friendly production methods. By implementing the protocols and optimization strategies outlined in this application note, researchers and process developers can enhance this compound production efficiency while maintaining product quality and process sustainability.

References

lactamide cryoprotectant properties for cell preservation

Author: Smolecule Technical Support Team. Date: February 2026

Common Cryoprotectants in Research

Cryoprotectant Type Common Concentrations Mechanism of Action Notes & Considerations
Dimethyl Sulfoxide (DMSO) [1] [2] Penetrating 5-10% [1] [3] Penetrates cell, reduces ice crystal formation, depresses freezing point [4]. Can be cytotoxic at room temperature; requires rapid thawing [1] [2].
Glycerol [4] [2] Penetrating 5-15% [4] [5] Similar to DMSO; penetrates cell and protects from dehydration [4]. Slower to penetrate cells than DMSO; commonly used for bacterial and sperm cell lines [2].
Ethylene Glycol [2] Penetrating Varies Low molecular weight; penetrates cells rapidly. Often used in vitrification solutions for embryos and oocytes.
Sucrose & Trehalose [6] [2] Non-Penetrating 5-10% (sucrose) [6] Increases extracellular viscosity, stabilizes membranes, protects against osmotic shock [2]. Often used in combination with penetrating cryoprotectants [6] [5].
Hydroxyethyl Starch (HES) [2] Non-Penetrating Varies Polymer that increases extracellular osmolarity, drawing water out. Used in clinical cryopreservation of red blood cells and stem cells.
Skim Milk & Sugars [6] Complex Mixture e.g., 5% glucose, 5% sucrose, 7% skim milk [6] Skim milk forms protective film; sugars act as osmoprotectants and stabilize membranes [6]. Effective for preserving lyophilized probiotic bacteria [6].

Detailed Cryopreservation Protocol

The following general protocol for freezing mammalian cell lines can be adapted for various cell types, using cryoprotectants like DMSO or glycerol [1] [3].

  • Step 1: Harvest Cells

    • Harvest cells during their maximum growth phase (log phase), ideally at >80% confluency [3].
    • For adherent cells, wash with PBS, then add trypsin and incubate at 37°C for approximately 2 minutes to detach. Neutralize trypsin with complete culture media [1].
    • For suspension cells, proceed directly to centrifugation [1].
  • Step 2: Prepare Cell Suspension

    • Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature [1].
    • Carefully remove the supernatant and loosen the cell pellet by gently flicking the tube [1].
    • Resuspend the cells in an appropriate, pre-warmed freezing medium to achieve a final concentration of approximately 1 x 10^6 cells/mL [1] [3].
    • Freezing Media Options:
      • Standard Formula: 90% Fetal Bovine Serum (FBS) + 10% DMSO [1].
      • Serum-Free Alternative: 90% conditioned media (supernatant from the centrifugation step) + 10% DMSO [1].
      • Glycerol Alternative: 90% FBS + 10% glycerol (for DMSO-sensitive cells) [1].
      • Commercial Media: Pre-formulated, cGMP-complied media like CryoStor [3].
  • Step 3: Aliquot and Freeze

    • Aliquot 1 mL of the cell suspension into labeled cryogenic vials [1].
    • Critical: Use a controlled freezing rate of approximately -1°C per minute. This can be achieved by using a specialized device like a CoolCell or a Mr. Frosty freezing container, which is then placed in a -80°C freezer for at least 24 hours [1] [3].
    • Do not store cells at -80°C for long periods. After initial freezing, transfer vials to liquid nitrogen (-135°C to -196°C) for stable long-term storage [1] [3].

Experimental Workflow for Protocol Development

The diagram below outlines the key stages in developing and optimizing a cryopreservation protocol, which you could apply to investigating a less-common cryoprotectant like lactamide.

start Start: Define Objective harvest Harvest Cells in Log Phase start->harvest prepare Prepare Cryoprotectant Solution harvest->prepare aliquot Aliquot & Controlled Rate Freezing prepare->aliquot storage Long-Term Storage in Liquid Nitrogen aliquot->storage thaw Rapid Thaw & Assess Viability/Function storage->thaw optimize Optimize Protocol (Based on Results) thaw->optimize optimize->prepare Adjust Formula end Established Protocol optimize->end Success

Key Principles and Alternative Strategies

Since specific data on this compound is unavailable, focusing on these established principles can guide your experimentation.

  • Understand Cryoprotectant Mechanisms: Effective cryoprotectants work through multiple mechanisms. Penetrating agents (like DMSO and glycerol) enter the cell, reduce the amount of intracellular ice, and prevent excessive dehydration during slow freezing [2]. Non-penetrating agents (like sugars and polymers) remain outside the cell, increasing the viscosity of the extracellular solution and drawing water out osmotically, which reduces mechanical damage from ice crystals [2].
  • Employ Combination Strategies: Research shows that cryoprotectant cocktails often outperform single agents. A study on probiotic bacteria found that an optimal combination of 5% glucose, 5% sucrose, 7% skim milk powder, and 2% glycine, stored at -80°C, best preserved viability and probiotic functionality [6].
  • Prioritize Controlled Freezing and Rapid Thawing: The standard rule of thumb is "slow freeze, rapid thaw" [3]. A controlled cooling rate of -1°C/minute allows water to safely exit cells before freezing [1]. Rapid thawing in a 37°C water bath minimizes the damaging effects of cryoprotectant toxicity and ice recrystallization [1] [3].

References

Application Notes and Protocols on Lactamide and Related Amide Surfactants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lactamides and Amide Surfactants

Lactamides are a class of compounds characterized by an amide linkage to a lactic acid moiety or its derivatives. They have been identified in organic synthesis as useful chiral auxiliaries and intermediates [1]. The amide functional group provides resonance stabilization, making the resulting surfactants more stable against hydrolysis under acidic and alkaline conditions compared to ester-based surfactants. This enhanced stability is particularly valuable in formulating cleaning agents and other products that require a broad pH tolerance [2].

The broader category of amide-based surfactants is known for excellent emulsifying and thickening capabilities, attributed to their strong hydrogen-bonding potential. Furthermore, amide surfactants derived from bio-based feedstocks, such as hydroxy acids from cellulose, are the subject of active research due to their promising biodegradability and biocompatibility profiles [2].

Key Properties and Performance Data

The performance of surfactants is typically evaluated through key metrics such as Critical Micelle Concentration (CMC) and the ability to reduce surface tension. The following table summarizes the performance of similar bio-based amide surfactants, which can serve as a benchmark for the expected performance of lactamide-derived variants.

Table 1: Performance Metrics of Selected Bio-based Amide Surfactants

Surfactant Description Minimum Surface Tension (mN/m) Key Performance Features Reference
GISA-Amide (C12 chain) < 27 Effective foam and emulsion formation [2]
GISA-Amide (C16 chain) < 31 Effective foam and emulsion formation [2]
GISA-Amide (C18 chain) < 34 Effective foam and emulsion formation [2]
General Amide Surfactants --- High stability, good emulsification, biocompatibility [2]
Synthesis Protocol: Mechanochemical Synthesis of Amide Surfactants

This protocol is adapted from a green chemistry approach for synthesizing amides from hydroxy acids and alkyl amines, which can be applied to the synthesis of this compound surfactants [2].

Principle: The reaction between a hydroxy acid (e.g., lactic acid derivative) and a primary alkyl amine under mechanochemical conditions to form an amide surfactant.

Materials:

  • Reactants: Alkyl amine (e.g., Dodecylamine, C12), Lactide or a suitable lactic acid derivative.
  • Equipment: Ball mill apparatus (a pestle and mortar can be used as a lower-yield alternative).
  • Additive: Deionized water.

Procedure:

  • Charge: Place the lactic acid derivative (1.0 equiv) and the alkyl amine (1.1-1.2 equiv) into the ball mill jar.
  • Liquid-Assisted Grinding (LAG): Add a small quantity of water as a liquid additive. The parameter λ (lambda) should be maintained between 0 and 1 µL/mg (volume of liquid in µL per mg of total reactants) to optimize homogeneity and reaction efficiency without creating a solution [2].
  • Milling: Process the mixture in the ball mill at room temperature for 15-60 minutes. The optimal time should be determined experimentally.
  • Work-up: After milling, the crude product can be purified.
  • Purification (Foam Fractionation): As a green purification alternative, dissolve the crude product in water and subject it to foam fractionation. This process enriches the surfactant in the foam phase, which can be collected. In a reported setup, this method achieved enrichment purity of up to 33% [2].

Notes:

  • This solvent-free method avoids traditional harsh conditions (high temperature, chlorinated solvents, catalysts).
  • Yields up to 90% have been reported for similar amidation reactions under these conditions [2].
Application in Drug Formulation and Delivery

Surfactants play a critical role in pharmaceutical development, primarily by enhancing the solubility and bioavailability of poorly water-soluble drugs. The interaction between drugs and surfactants is a key area of study.

Table 2: Characterization of Drug-Surfactant Interactions

Analysis Method Primary Application Information Obtained
Conductivity Measurement Ionic surfactants Determines CMC and thermodynamic parameters of micellization [3].
Surface Tension Primarily non-ionic surfactants Determines CMC and surface activity [3].
Cloud Point Studies Non-ionic and some ionic surfactants Determines the temperature at which phase separation occurs [3].

Experimental Protocol: Determining CMC via Conductivity

Principle: The critical micelle concentration (CMC) is determined by measuring the specific conductance of surfactant solutions at varying concentrations. A distinct change in the slope of the conductivity vs. concentration plot indicates the CMC [3].

Materials:

  • Surfactant solution (e.g., Sodium Dodecyl Sulfate, SDS)
  • Drug substance (e.g., Levofloxacin)
  • Conductivity meter
  • Thermostatted water bath

Procedure:

  • Prepare a series of surfactant solutions with and without a fixed concentration of the drug across a concentration range that brackets the expected CMC.
  • Maintain all solutions at a constant temperature (e.g., 25°C, 30°C, 35°C).
  • Measure the specific conductance (κ) of each solution.
  • Plot the specific conductance (κ) against the surfactant concentration.
  • The CMC is identified as the concentration at which two linear regressions of the data points, one below and one above the break point, intersect. Studies show that the presence of a drug like Levofloxacin can lower the CMC of SDS, indicating interaction and earlier micellization [3].
Signaling Pathways Involving Surfactant Proteins

It is crucial to distinguish between synthetic surfactants/emulsifiers (small molecules used in formulations) and naturally occurring surfactant proteins (like SP-A and SP-D) that are part of the innate immune system in the lungs. The following diagram illustrates a signaling pathway mediated by Surfactant Protein A (SP-A), demonstrating the biological complexity of these proteins.

sp_a_pathway SP_A Surfactant Protein A (SP-A) Myo18A Myosin18A Receptor SP_A->Myo18A PI3K PI3K Activation Myo18A->PI3K Binds to IL4 IL-4 Cytokine IL4R IL-4 Receptor IL4->IL4R IL4R->PI3K STAT6 STAT6 Phosphorylation IL4R->STAT6 Akt Akt Phosphorylation PI3K->Akt mTORC1 mTORC1 Activation Akt->mTORC1 PKCzeta PKCζ Activation Akt->PKCzeta GSK3 GSK3 Inactivation Akt->GSK3 Outcomes Alveolar Macrophage: - Alternative Activation - Proliferation STAT6->Outcomes Metabolism ↑ Mitochondrial Respiration ↑ Glycolysis mTORC1->Metabolism PKCzeta->STAT6 Amplifies Metabolism->Outcomes

SP-A and IL-4 Synergistic Signaling

This pathway highlights how SP-A, by binding to its receptor Myosin18A, synergizes with IL-4 to amplify signaling through the PI3K-Akt axis, leading to enhanced macrophage activation and proliferation [4]. This biological function is distinct from the application of synthetic this compound surfactants as formulation excipients.

Formulation Considerations and Stability Protocols

Formulation Considerations:

  • HLB Value: The Hydrophile-Lipophile Balance (HLB) value is critical for selecting an emulsifier. Emulsifiers typically have an HLB between 2-15 [5].
  • Stability Testing: Amide surfactants are generally stable. However, standard stability tests under accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity for 6 months) as per ICH guidelines are recommended for final formulations.

Protocol: Visual and Physical Stability Assessment of Emulsions

  • Centrifugation: Subject the emulsion to centrifugation at 3000-5000 rpm for 30 minutes. Observe for any phase separation, creaming, or cracking.
  • Thermal Cycling: Expose the emulsion to cycles of cooling and heating (e.g., between 4°C and 45°C) with a set dwell time at each temperature. Monitor for changes in appearance and viscosity.
  • Multiple Light Source Examination: Inspect the emulsion under natural light, fluorescent light, and against a black and white background to detect any subtle changes in color, consistency, or particulate matter.

References

lactamide in biodegradable chemical synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Lactamide

The table below summarizes the basic chemical information for this compound available from the search results.

Property Description
IUPAC Name 2-Hydroxypropanamide [1]
Other Names 2-Hydroxypropionamide; Lactic acid amide; α-Hydroxypropionamide [1]
Chemical Formula C₃H₇NO₂ [1]
Molar Mass 89.094 g·mol⁻¹ [1]
Melting Point 73 to 76 °C [1]
Appearance White crystalline solid [1]
CAS Number 89673-71-2 (for (S)-(-)-Lactamide) [2]

Synthetic Application: Fischer Oxazole Synthesis

One specific protocol was found for using this compound in the classic Fischer Oxazole Synthesis [3]. This reaction converts aldehydes into oxazoles, which are important heterocyclic compounds in medicinal chemistry.

Experimental Protocol [3]:

  • Reaction Setup: Combine this compound (5 g, 56 mmol), benzaldehyde (8 g, 60 mmol), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.15 g) in toluene.
  • Dehydration: Reflux the mixture in a Soxhlet apparatus for 12-14 hours. The Soxhlet's cartouche should be filled with potassium carbonate (K₂CO₃), which acts as a water scavenger to drive the reaction forward by removing the water produced.
  • Isolation of Intermediate: Upon completion, the reaction mixture is filtered, yielding the intermediate 2-(1-hydroxybenzyl)this compound. A reported yield of 100% (4 g) is noted, with a melting point of 122-125°C, which can be recrystallized from water to 129-130°C [3].
  • Cyclodehydration: The isolated intermediate (2 g, 11.3 mmol) is then heated with phosphorus oxychloride (POCI₃, 15 mL) at 80-85°C for 15 minutes.
  • Work-up: The excess POCI₃ is removed under reduced pressure (distilled in vacuo). The residue is subjected to steam distillation. The distillate is extracted with ether, and upon evaporation of the ether, 2-phenyl-5-methyloxazole is obtained with a reported yield of 29% [3].

The workflow for this two-step synthesis is illustrated below:

G This compound This compound Intermediate Intermediate This compound->Intermediate Step 1: Condensation Toluene, TsOH, Δ Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Oxazole Oxazole Intermediate->Oxazole Step 2: Cyclodehydration POCI₃, Δ

Limitations and Recommendations for Further Research

The information gathered has significant limitations for creating detailed application notes:

  • Dated Information: The primary synthetic protocol is from a 1949 source [3], and other context on this compound's use as a chiral auxiliary also comes from older research (1998) [4]. Modern, optimized protocols are lacking.
  • Limited Scope: Search results did not provide information on this compound's role in "biodegradable chemical synthesis," which was a key part of your query. Available data covers its use as a synthetic building block, but not its environmental fate or application in green chemistry.

To advance your research, I suggest the following steps:

  • Explore Broader Context: Since direct information on this compound is scarce, research the broader field of α-hydroxyamides in synthesis, which may reveal analogous reactions and modern methods.
  • Investigate Green Chemistry Platforms: Look into contemporary biodegradable chemical platforms like polyhydroxyalkanoates (PHAs) or polymers derived from lactic acid (PLA), as their chemistry may share similarities with this compound.
  • Use Specialized Databases: Conduct a targeted search on specialized chemical and pharmaceutical research databases such as SciFinder, Reaxys, or PubMed Central using terms like "this compound synthesis," "hydroxyamide chiral auxiliary," and "oxazole synthesis protocol" to find more recent literature.

References

lactamide purification and crystallization methods

Author: Smolecule Technical Support Team. Date: February 2026

Purification and Crystallization Methods

While direct data on lactamide is limited, the following table summarizes key quantitative findings from research on similar compounds, which may share analogous purification challenges.

Compound Method Key Performance Key Experimental Parameters References

| Lactide | Deep Eutectic Solvent Assisted Phase-Change Extraction (DES-PCE) | - Purity increased from 83.82% to 99.91%

  • Yield: 95.97%
  • Reduced energy consumption & CO₂ emissions by >90% | - Solvent: N,N-Dimethylformamide (DMF) as amide component.
  • Process: Temperature-driven phase transition; LT crystallizes, impurities remain in liquid phase; separation via centrifugation. [1] | [1] | | Lactose | Cooling Crystallization from Whey/Milk Permeate | - Yield: 71-81% (varies with source)
  • Final crystal size: ~27-34 µm (not significantly affected by cooling rate) | - Solution Prep: Reconstitute powder to 60% (wt/wt) total solids in water at 80°C for 2 hours.
  • Crystallization: Cool from 60°C to 20°C. Tested cooling rates: 0.04, 0.06, and 0.08°C/min. [2] | [2] | | Lactose | Acid-Modified Crystallization | - Yield: Significantly reduced (≥18%) with 1-4% citric or phosphoric acid.
  • Can induce formation of amorphous lactose. | - Acids Tested: Lactic, citric, phosphoric acid.
  • Concentrations: 0.05%, 1%, 4% (wt/wt).
  • Crystallization behavior and particle size are affected in a concentration-dependent manner. [3] | [3] | | Ampicillin | Seeded Reactive Crystallization | - Achieved purity >95% wt in solid phase. | - Use seed crystals to promote selective nucleation of ampicillin over by-product (D-phenylglycine).
  • Strategy reduces secondary hydrolysis by protecting product in solid phase. [4] [5] | [4] [5] |

Experimental Protocols

Here are detailed methodologies for the key experiments cited, which can serve as reference protocols.

Deep Eutectic Solvent (DES) Assisted Purification of Lactide

This protocol is adapted from the DES-PCE method used for lactide purification [1].

  • Objective: Remove acid impurities like lactic acid and its oligomers from crude lactide.
  • Procedure:
    • DES Formation: Interact an amide (with N,N-Dimethylformamide, DMF, identified as optimal) with acid impurities in the crude mixture to form a Deep Eutectic Solvent.
    • Phase-Change Extraction: Subject the mixture to a controlled temperature change. Lactide (LT) crystallizes out of the solution, while the acid impurities remain dissolved in the liquid DES phase.
    • Separation: Separate the solid LT crystals from the liquid phase via centrifugation.
    • Analysis: Use techniques like FT-IR and NMR to confirm purity and understand the mechanism of DES formation and impurity removal.
Cooling Crystallization of Lactose from Permeate Concentrates

This protocol is based on the study of lactose crystallization from whey and milk permeates [2].

  • Objective: Crystallize lactose from a concentrated solution and evaluate the effect of cooling rate.
  • Procedure:
    • Solution Preparation: Reconstitute deproteinized whey powder (DPW) or milk permeate powder (MPP) in water to achieve a high concentration of 60% (wt/wt) total solids. Perform this at 80°C for 2 hours to ensure complete lactose dissolution.
    • Initial Cooling: Rapidly cool the solution from 80°C to 60°C at a fixed rate of 0.5°C/min.
    • Controlled Crystallization: Apply a defined slow cooling rate from 60°C down to 20°C. The study compared 0.04°C/min (slow), 0.06°C/min (medium), and 0.08°C/min (fast).
    • Harvesting: After crystallization, separate the crystal slurry by centrifugation, wash the crystals with cold water, and dry them.
    • Analysis: Weigh the dried crystals to calculate yield and use techniques like focused beam reflectance measurement (FBRM) to analyze crystal size distribution.

Troubleshooting Guides and FAQs

Based on the general principles observed in the search results, here are some potential troubleshooting points.

Frequently Asked Questions
  • Q: The yield of my crystals is lower than expected. What could be the cause?

    • A: A low yield can be due to several factors. The presence of certain acids (like citric or phosphoric acid) at concentrations of 1% or higher can significantly reduce crystal yield [3]. Additionally, an excessively fast cooling rate might not provide sufficient time for crystal nucleation and growth, though one study on lactose found yield was not significantly affected within the 0.04-0.08°C/min range [2].
  • Q: My product purity is insufficient after crystallization. How can I improve it?

    • A: Consider using a selective purification method like Deep Eutectic Solvent (DES) extraction, which can isolate the target compound from impurities based on different solubility and crystallization behaviors in the DES medium [1]. For reactive crystallization, using seeded crystallization can help selectively crystallize the desired product over impurities [4].
  • Q: The presence of acids in my system is affecting crystallization. What should I do?

    • A: Acids can profoundly influence crystallization kinetics and outcomes. The effect is concentration-dependent and specific to the type of acid. For instance, some acids can reduce yield or promote the formation of amorphous material instead of crystals [3]. You may need to adjust the pH or remove specific acids before the crystallization step.
Common Problems and Solutions
Problem Potential Causes Suggested Solutions

| Low Yield | - Presence of specific impurities (e.g., acids).

  • Cooling rate too fast. | - Pre-purify the solution to remove problematic impurities [3].
  • Optimize the cooling profile [2]. | | Poor Purity | - Co-crystallization of impurities.
  • Inefficient solid-liquid separation. | - Use selective methods like DES-PCE or seeded crystallization [1] [4].
  • Improve washing steps or centrifugation speed. | | Amorphous Formation | - Presence of certain acids (e.g., 1% lactic acid).
  • Rapid precipitation. | - Control the type and concentration of acids in solution [3].
  • Slow down the crystallization process. |

Experimental Workflow Diagram

The following diagram illustrates a generalized decision-making workflow for selecting and optimizing a purification strategy, inspired by the concepts in the search results.

start Start: Crude Product Mixture analyze Analyze Impurities start->analyze decision1 Are major impurities acids or oligomers? analyze->decision1 method1 Consider DES-Assisted Phase-Change Extraction decision1->method1 Yes decision2 Is the product formed via a reaction in solution? decision1->decision2 No optimize Optimize Parameters (e.g., Cooling Rate, Solvent) method1->optimize method2 Consider Seeded Reactive Crystallization decision2->method2 Yes method3 Consider Standard Cooling Crystallization decision2->method3 No method2->optimize method3->optimize final Obtain Purified Crystals optimize->final

References

Methodological Insights for pH Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

Although direct data on lactamide is unavailable, the following insights from research on similar amide-containing compounds and a general approach to excipient solubility can guide your experimental design:

  • General Approach to pH-Dependent Solubility: A study on calcium phosphate excipients highlights a standard approach for investigating pH-dependent solubility relevant to pharmaceutical development [1]. The core methodology involves:
    • Preparing solvents that mimic a physiological pH range (e.g., from acidic to neutral).
    • Adding a fixed mass of the compound to these solvents.
    • Agitating the mixtures for a set period (e.g., 1 hour) at a controlled temperature.
    • Measuring the dissolved concentration in the supernatant after filtration to determine "apparent solubility."
  • A "Delay-Time Bioassay" for Degradation: Research on the stability of β-lactam antibiotics in growth media introduces a "delay-time bioassay" [2]. This method is useful for estimating the degradation half-life of a compound without directly measuring its concentration. It works on the principle that as an antibiotic degrades in a bacterial growth medium, the time it takes for bacteria to start growing (the "delay time") decreases. By comparing delay times across different pre-incubation times of the antibiotic, its degradation rate can be estimated.

Framework for a this compound Stability Study

Based on the general methodologies found, here is a structured framework you could adapt for your investigation into this compound.

Table: Proposed Experimental Conditions for this compound Stability

Parameter Suggested Conditions Rationale / Example from Literature
pH Range pH 1.2 (simulated gastric fluid) to pH 7.4 (simulated intestinal/physiological fluid) Covers biologically relevant conditions for drug formulation [1].
Buffers Phosphate, citrate, or MOPS-based buffers Common buffers for maintaining specific pH levels [2].
Temperature 37°C Standard temperature for simulating human body conditions [1] [2].
This compound Concentration To be determined empirically A starting point could be a saturated solution.
Analysis Time Points 0, 1, 2, 4, 6, 8, 24 hours Allows for the construction of a degradation curve over time [2].
Key Analytical Methods HPLC, UV-Vis spectroscopy, mass spectrometry Standard techniques for quantifying concentration and identifying degradation products.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for a this compound stability study, integrating the proposed conditions and methods.

LactamideStabilityWorkflow start Define Study Parameters prep Prepare Buffer Solutions (pH 1.2, 4.5, 7.4) start->prep pH, Temp, Time incubate Incubate this compound Solutions at 37°C prep->incubate sample Sample at Time Points incubate->sample sample->incubate Continue Incubation analyze Analyze Samples (HPLC, UV-Vis) sample->analyze e.g., T=0, 1, 2, 4h data Determine Concentration and Purity analyze->data model Model Degradation Kinetics data->model end Report Stability Profile & Half-life model->end

Technical Support FAQs

Here are some anticipated questions and solutions for researchers conducting these experiments.

Q1: Our HPLC analysis of this compound shows peak splitting or new peaks after incubation at low pH. What does this indicate?

  • A: This strongly suggests hydrolytic degradation of this compound. This compound is an amide, and amide bonds can be susceptible to acid-catalyzed hydrolysis. The new peaks are likely degradation products, such as lactic acid and ammonium ions. We recommend using HPLC coupled with mass spectrometry (LC-MS) to identify the chemical structure of these new peaks and confirm the degradation pathway.

Q2: The solubility of this compound appears to change over time in our buffer at pH 7.4. How can we distinguish between dissolution rate effects and true chemical degradation?

  • A: This is a critical distinction. To isolate chemical stability from dissolution kinetics:
    • Perform a Stability-Indicating Assay: Ensure your analytical method (e.g., HPLC) can separate this compound from its potential degradation products. A single peak area for this compound that decreases over time confirms degradation.
    • Monitor pH: Chemical degradation might alter the pH of the solution, which can further influence stability. Use a well-buffered system to maintain a constant pH.
    • Reference [1]: As seen in calcium phosphate studies, "apparent solubility" measured after a fixed time can be a composite metric. True chemical stability requires tracking the concentration of the parent compound specifically over time.

Q3: We need a quick, high-throughput method to estimate this compound stability across many different formulations. Is there an alternative to full HPLC analysis?

  • A: Yes, you could adapt a "delay-time bioassay" concept [2]. If this compound were to inhibit the growth of a specific microorganism, you could measure the delay in microbial growth after exposing the culture to pre-incubated this compound solutions. A shorter delay time would indicate greater degradation of this compound. However, this is an indirect method and would require validation against a direct chemical analysis like HPLC.

Key Considerations for Your Research

To summarize, a robust investigation into this compound stability should focus on:

  • Direct Chemical Measurement: Prioritize stability-indicating assays like HPLC to track the intact this compound molecule.
  • Controlled Environment: Precisely control and monitor temperature and pH throughout the experiment, as these are critical factors for hydrolysis reactions [1] [2].
  • Degradation Kinetics: Plot the remaining concentration of this compound over time at each pH condition. Fitting this data to a kinetic model (e.g., first-order decay) will allow you to calculate a definitive half-life for the compound.

References

preventing lactamide racemization during synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Racemization

Racemization is the process where an optically active compound converts into a racemic (optically inactive) form, creating a 1:1 ratio of enantiomers [1]. This is a critical concern in synthesizing chiral molecules like lactamide, as different enantiomers can have vastly different biological activities [1].

The core mechanism often involves the formation of a planar, achiral intermediate (such as a carbanion or an oxazolinone), which allows for proton attack from either side, leading to a mixture of both enantiomers [2] [3] [1]. This process can be catalyzed by acids, bases, heat, or metal ions [2] [3] [1].

How to Prevent Racemization: FAQs & Troubleshooting

The following FAQs address common synthesis issues and are based on proven laboratory strategies, primarily from peptide synthesis which faces similar challenges [3].

FAQ Question Answer & Practical Guidance
Which steps of synthesis are most prone to racemization? Activation of the carboxyl group, coupling, and removal of protecting groups under basic conditions [2] [3].
How can I suppress racemization during coupling? Use racemization-suppressing additives like HOBt (1-Hydroxybenzotriazole), 6-Cl-HOBt, or HOAt (1-Hydroxy-7-azabenzotriazole) [3]. Pre-activate the carboxyl component with these additives before coupling [3].
My molecule has Cysteine/Histidine. Why is racemization so high? Cysteine and Histidine are especially prone to racemization [2] [3]. For Histidine, protect the pi-nitrogen of the imidazole side-chain with a group like methoxybenzyl. For Cysteine, use a bulky protecting group like trityl (Trt) and employ reduced-racemization coupling protocols [3].
Can my coupling reagents cause racemization? Yes. Uronium/aminium coupling reagents can guanidinylate the peptide N-terminus, terminating the chain. Pre-activate your protected amino acids before adding them to the peptide-resin to avoid this [3].
How does temperature affect racemization? High temperatures significantly accelerate racemization [2]. Perform coupling and deprotection steps at lower temperatures where practical [3].
Are there any structural tricks to reduce racemization? Coupling a glycine or proline residue next can reduce racemization, as they lack a chiral center or are less prone to racemization, respectively [2] [3].

Experimental Protocols & Data Analysis

Protocol 1: Measuring Racemization Kinetics

For quantifying racemization, you can adapt this standard protocol used for atropisomers [4].

  • Step 1: Obtain a small, enantiomerically pure sample of your this compound derivative.
  • Step 2: Subject it to the conditions you wish to test (e.g., specific temperature, solvent, base).
  • Step 3: At regular time intervals, take an aliquot and analyze it using HPLC with a chiral stationary phase.
  • Step 4: Plot the enantiomeric excess (ee) or the D/L ratio over time.
  • Step 5: The rate of racemization can be determined from this kinetic plot. The half-life of racemization (t½) is the time required for the ee to reach 50% of its initial value [4].
Protocol 2: A Standard Low-Racemization Coupling Procedure

This workflow outlines a general approach for activating and coupling a chiral carboxylic acid (like a protected this compound derivative) while minimizing racemization.

LowRacemizationWorkflow start Start: Chiral Carboxylic Acid & Amine preactivate Pre-activation Step Dissolve acid in solvent Add HOBt (or HOAt) Add coupling reagent (e.g., HATU) start->preactivate Ensure dryness activate Activate for 1-5 mins preactivate->activate Stir at RT add_amine Add Amine Component activate->add_amine Solution ready couple Coupling Reaction Proceed for 1-2 hours Monitor completion add_amine->couple Mix thoroughly purify Purify Product couple->purify Reaction complete analyze Analyze Enantiomeric Purity (Chiral HPLC) purify->analyze Isolated product end Pure, Non-Racemized Product analyze->end High ee confirmed

Key Factors & Quantitative Considerations

Understanding how different factors influence the rate of racemization (kᵣₐ𝒸) is vital for planning your synthesis. The table below summarizes key influences.

Factor Effect on Racemization Notes & Quantitative Data
pH & Catalysis Highly dependent on specific molecule. Often fastest under strong acidic or basic conditions [5] [6]. For aspartic acid in water, kᵣₐ𝒸 is ~10x faster at pH 3 or 11 than between pH 5-8 [5].
Temperature Increases rate significantly. An increase of a few degrees can cause an order-of-magnitude increase [5]. In water, t½ for aspartic acid racemization is ~2 days at 100°C vs. ~3,500 years at 0°C (with metal catalysts) [5].
Metal Ions Can catalyze racemization by several orders of magnitude by stabilizing the carbanion intermediate [5]. Cu²⁺, Co²⁺, and Al³⁺ are strong catalysts. In ocean water (with Cu²⁺), alanine t½ is ~3,500 years at 0°C vs. ~1.1M years in pure water [5].
Solvent The choice of solvent can influence the rate. Polar aprotic solvents are often used. Adding DMSO or using NMP can help disrupt aggregation that might favor racemization [3].

Troubleshooting High Racemization

If your experiments still show high racemization, systematically investigate these points:

  • Verify Protection Scheme: Ensure your beta-hydroxy group (and amine, if present) is properly protected with groups stable to your reaction conditions.
  • Screen Coupling Reagents: Test different racemization-suppressing reagents like HATU/HOAt or TBTU/HOBt pairs.
  • Lower Reaction Temperature: If possible, perform the coupling at 0-4°C instead of room temperature.
  • Shorten Reaction Times: Use excess reagent for faster completion, minimizing time for racemization to occur.
  • Analyze Early: Use chiral HPLC or polarimetry to check racemization after each step, not just at the end.

References

lactamide storage conditions and shelf life

Author: Smolecule Technical Support Team. Date: February 2026

Lactamide: Basic Properties & Storage

The table below summarizes the key physical and chemical information for this compound, which forms the basis for its storage conditions.

Property Specification
CAS RN 2043-43-8 [1] [2]
Molecular Formula C₃H₇NO₂ [1] [2]
Molecular Weight 89.09 g/mol [1] [2]
Physical Appearance White to almost white powder to crystal [2]
Melting Point 77°C to 80°C [2]
Recommended Storage Room temperature, in a cool and dark place (<15°C is recommended); store under inert gas [2]. Hygroscopic [2].

Storage Conditions & Handling

Adhering to the following storage and handling conditions is critical for maintaining this compound's stability in a laboratory setting.

Aspect Recommendation
Temperature Store at room temperature. A cool place below 15°C is recommended [2].
Environment Store under an inert gas [2].
Humidity Control Due to its hygroscopic nature, it must be protected from moisture [2]. Store in a tightly closed container [1].
Light Sensitivity Store in a dark place [2].
Incompatibilities Oxidizing agents, reducing agents, and water [1].
Safe Handling Avoid contact with skin and eyes. May cause skin irritation and serious eye irritation. Wear protective gloves and eye/face protection [1].

Determining Shelf Life Through Stability Studies

For a chemical like this compound, the shelf life is determined empirically through stability studies, as there is no pre-defined expiration date. The following workflow outlines the core process for conducting these studies, which is a standard practice in pharmaceutical development [3].

Start Define Study Objective A1 Identify Mode of Deterioration Start->A1 A2 Define Key Attributes to Monitor A1->A2 A3 Select Testing Methods (HPLC, Purity, etc.) A2->A3 A4 Set Storage Conditions & Testing Frequency A3->A4 A5 Conduct Study & Analyze Results A4->A5 A6 Establish Shelf Life & Monitor A5->A6 End Shelf Life Determined A6->End

Detailed Experimental Protocol for Stability Testing

Based on the workflow above, here is a detailed methodology for conducting a stability study to determine this compound's shelf life [3] [4].

  • Define Key Attributes to Monitor:

    • Purity: The primary indicator of stability. A drop in purity below a pre-set specification (e.g., from >98.0% to <95.0%) would indicate the end of shelf life [2].
    • Appearance: Monitor for any physical changes, such as discoloration or clumping due to moisture absorption [2] [4].
    • Melting Point: A significant shift from the specified range (77-80°C) can indicate chemical degradation [2].
  • Select Testing Methods:

    • Purity Analysis: Use a validated High-Performance Liquid Chromatography (HPLC) method, similar to those used for other sensitive compounds like β-lactam antibiotics [5]. The method should be able to separate and quantify this compound from any degradation products.
    • Appearance: Visual inspection against a white background under controlled lighting.
    • Melting Point: Determine using a calibrated melting point apparatus.
  • Set Storage Conditions & Testing Frequency:

    • Long-term Testing: Store samples at the recommended condition of 25°C ± 2°C and 60% RH ± 5% RH [3]. This simulates the actual storage environment.
    • Accelerated Testing: Store additional samples at 40°C ± 2°C and 75% RH ± 5% RH [3]. This stresses the material to rapidly predict degradation patterns.
    • Testing Intervals: Test the samples initially, at 3, 6, and 9 months for accelerated conditions, and at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions [3].

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of this compound? There is no universally defined shelf life. It is specific to the manufacturing batch and storage conditions. The supplier's Certificate of Analysis (CoA) may provide a suggested retest date. For critical applications, you should establish the shelf life internally via the stability studies outlined above [4].

Q2: How should I handle this compound if it has been exposed to moisture? If you suspect moisture exposure (e.g., the powder appears clumped), the material should be considered potentially degraded. Do not use it for critical experiments. Visually inspect it and check its melting point. For purity-critical work, it is safest to discard the material.

Q3: What is the best way to package this compound for long-term storage? For maximum stability, store this compound in an opaque glass container sealed under an inert gas (e.g., nitrogen or argon) with a desiccant pack to control moisture. Always keep the container tightly closed [2].

References

optimizing lactamide reaction temperature and pressure

Author: Smolecule Technical Support Team. Date: February 2026

Lactamide Synthesis & Optimization Overview

The table below summarizes the key information found on this compound synthesis.

Aspect Details
Primary Method Enzymatic synthesis using nitrile hydratase (from Rhodococcus pyridinivorans NIT-36) [1].
Substrate Lactonitrile [1].
Key Advantage High-purity synthesis under ambient conditions without acidic byproducts [1].
Optimization Approach Use of Response Surface Methodology (RSM), a statistical Design of Experiments (DoE) technique [1].
Production Strategy Fed-batch method to overcome enzyme inhibition at high substrate concentrations [1].

Most available technical literature focuses on this enzymatic pathway. The specific temperature and pressure parameters for this or other synthetic routes (like chemical methods) are not detailed in the public search results I obtained.

General Principles for Reaction Optimization

Since direct data is unavailable, the following general framework can guide your experimental optimization process [2].

Factor Optimization Strategy Common Challenges
Temperature Systematically test a range to balance reaction rate and product degradation. Higher temps increase rate but may cause side reactions [2]. Reproducibility, minimizing side reactions [2].
Pressure Higher pressure can increase rates and improve yields, particularly for reactions involving gases [2]. Requires specialized equipment [2].
Catalyst Optimize type and concentration. Can speed up reactions and improve selectivity [2]. Identifying optimal type and loading [2].
Reaction Time Find the minimum time for complete conversion to prevent side products [2]. Balancing completion time with side reactions [2].

A systematic approach like Design of Experiments (DoE) is highly recommended over testing one variable at a time, as it is more efficient and can reveal interactions between factors like temperature and catalyst concentration [2].

Troubleshooting FAQs

Here are answers to some common issues you might encounter during optimization.

  • Q: Why is my this compound yield low, and how can I improve it?

    • A: Low yields can stem from suboptimal reaction conditions or enzyme inhibition. For the enzymatic method, a fed-batch process is recommended where the substrate (lactonitrile) is added incrementally to prevent inhibition. Furthermore, using statistical optimization (like RSM) of process parameters can significantly enhance enzyme activity and yield [1].
  • Q: What techniques can I use to monitor the this compound reaction in real-time?

    • A: In-situ monitoring techniques are ideal for tracking reaction progress without stopping it. Common methods include:
      • Infrared (IR) Spectroscopy: Can monitor the disappearance of reactants (e.g., nitrile group) and appearance of products [2].
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on reaction progress and intermediate formation [2].

Experimental Workflow for Optimization

The diagram below outlines a logical workflow for optimizing a chemical reaction like this compound synthesis, based on established principles [2].

Lactamide_Optimization Start Start Optimization P1 Identify Key Parameters (Temp, Pressure, Catalyst, Time) Start->P1 P2 Design Experiment (DoE) P1->P2 P3 Execute Experiments & Collect Data P2->P3 P4 Analyze Data & Identify Optimal Conditions P3->P4 P5 Validate Optimal Conditions P4->P5 Success Optimized Reaction P5->Success

References

reducing lactamide production costs and byproducts

Author: Smolecule Technical Support Team. Date: February 2026

Purification Methods & Cost Comparison

A major part of production cost and byproduct generation lies in the downstream purification process. The table below compares different separation technologies for lactic acid, which is directly relevant to lactamide production [1].

Method Key Principle Advantages Disadvantages / Cost Drivers
Precipitation Neutralization to form calcium lactate, then acidification with H₂SO₄ to precipitate gypsum [1]. Established, industrially familiar process [1]. High reagent consumption; generates ~1 ton of gypsum (CaSO₄) waste per ton of product; high filtration and separation costs [1].
Solvent Extraction Uses amine-based solvents (e.g., tertiary amines) to selectively extract lactic acid from fermented broth [1]. Avoids solid waste generation; potential for high purity [1]. Requires solvent recovery (energy-intensive); can have high equipment costs [1].
Membrane Separation Uses technologies like electrodialysis or ultrafiltration to separate lactic acid based on charge or size [1]. Lower energy consumption; can operate without chemical reagents [1]. High initial equipment cost; membrane fouling can be an issue [1].

Optimizing the Conventional Process

If using the conventional precipitation method, here are specific strategies to reduce its inefficiencies:

  • Alternative Neutralizing Agents: Using ammonium hydroxide (NH₄OH) instead of calcium salts produces soluble ammonium lactate. Subsequent acidification generates ammonium sulfate, which can be sold as fertilizer, reducing waste and creating a revenue stream [1].
  • In-situ Esterification: Adding methanol during the acidification step of ammonium lactate can simultaneously produce methyl lactate and reduce the solubility of ammonium sulfate, simplifying its removal. This integrates a purification step (esterification) early in the process [1].

FAQs and Troubleshooting Guide

Q1: What are the primary sources of high production costs in this compound synthesis?

  • Downstream Processing: Purification can account for up to 50% of the total production costs [1].
  • Raw Materials: The cost of neutralizing agents (e.g., Ca(OH)₂, H₂SO₄) and their subsequent removal adds significantly to expenses [1].
  • Waste Disposal: The generation of large volumes of low-value byproducts like gypsum creates additional handling and environmental costs [1].

Q2: How can we minimize the formation of gypsum byproducts?

  • Shift Process Chemistry: The most effective method is to avoid calcium-based neutralization altogether. Using alternative agents like sodium hydroxide or ammonium hydroxide prevents gypsum formation during acidification [1].
  • Acid-Tolerant Microorganisms: Employ microbial strains that can ferment at low pH. This eliminates the need for continuous neutralization during fermentation, preventing the creation of lactate salts and the subsequent need for acidification [1].

Q3: What modern approaches can make this compound production more cost-effective and sustainable?

  • Integrated Processes: Explore advanced methods like reactive extraction with amines or continuous membrane-based separations (e.g., electrodialysis). These technologies can reduce the number of processing steps, lower energy consumption, and minimize or eliminate solid waste generation [1].
  • High-Throughput Screening (HTS): For strain development, use HTS to rapidly identify or engineer more efficient microbial producers. This can involve screening for higher yield, acid tolerance, or the ability to consume low-cost, non-food feedstocks [2].

Experimental Workflow for Process Optimization

The following diagram outlines a general experimental workflow for developing a more efficient this compound production process, incorporating the strategies discussed above.

Start Start: Process Optimization Fermentation Fermentation Step Start->Fermentation Neutralization Neutralization Strategy Fermentation->Neutralization A1 Use acid-tolerant strain (pH < 5) Neutralization->A1 A2 Use calcium-based agent (e.g., Ca(OH)₂) Neutralization->A2 A3 Use ammonium-based agent (e.g., NH₄OH) Neutralization->A3 DSP Downstream Processing (DSP) Evaluation Economic & Environmental Evaluation C2 DSP: Advanced Separation (Solvent Extraction / Membranes) A1->C2 Broth requires less processing B1 Leads to: - Low initial reagent cost - High gypsum waste A2->B1 B2 Leads to: - Fertilizer byproduct (NH₄)₂SO₄ - Potential for in-situ esterification A3->B2 A3->C2 C1 DSP: Conventional Precipitation & Filtration B1->C1 B2->C1 C1->Evaluation C2->Evaluation

The provided information and workflow offer a starting point. To move forward, I suggest you:

  • Confirm the this compound Synthesis Pathway: The optimal cost-reduction strategy heavily depends on whether your process is based on chemical synthesis from lactic acid or a direct fermentative route.
  • Conduct Lab-Scale Trials: Test alternative neutralization agents and modern separation techniques like electrodialysis on a small scale to collect your own performance and cost data.

References

Lactamide in Pharmaceutical Cocrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies show that lactamide can act as a coformer to improve the solubility of Biopharmaceutical Classification System (BCS) Class II drugs, which have low solubility but high permeability [1]. This is significant for improving a drug's bioavailability without altering its chemical structure.

  • Mechanism: this compound forms new, multi-component crystals with the active pharmaceutical ingredient (API). The hydrogen-bonding interactions between this compound and the drug molecule can create a crystal lattice that is more easily disrupted by water, leading to a higher dissolution rate [1].
  • Key Finding: A 2025 study demonstrated that a febuxostat-lactamide (FEBH-LAC) cocrystal achieved a solubility of 13.9 mg/L, making it the most soluble among the tested cocrystals. However, a cocrystal with diacetamide (FEBH-DIA), with a solubility of 12.2 mg/L, offered a better balance of solubility and thermal stability [1].

Experimental Protocol: Cocrystal Formation via Grinding

The following method, adapted from a 2025 study, describes forming cocrystals from an anhydrous drug and this compound [1].

Title: Cocrystal Formation Workflow Diagram Specification: Max Width: 760px

CocrystalWorkflow start Start Experiment step1 Prepare Anhydrous API start->step1 step2 Weigh API and this compound (Stoichiometric Ratio) step1->step2 Ensure Purity step3 Solid-State Grinding step2->step3 Mix Components step4 Characterize Product (PXRD, Thermal Analysis) step3->step4 Collect Product step5 Solubility Test step4->step5 Confirm Cocrystal result Enhanced Solubility step5->result Measure Dissolution

Materials & Equipment:

  • Anhydrous Active Pharmaceutical Ingredient (API), e.g., Febuxostat [1]
  • This compound (e.g., >98.0% purity, available from suppliers like TCI America) [2]
  • Agate ball mill or mortar and pestle
  • Powder X-ray Diffractometer (PXRD)
  • Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA)
  • Apparatus for solubility/dissolution testing

Procedure:

  • Preparation: Ensure the drug substrate is in its anhydrous form for more reliable cocrystal formation [1].
  • Weighing: Weigh the API and this compound in a 1:1 stoichiometric ratio.
  • Grinding: Transfer the mixture to a ball mill or mortar and grind solid-state for a minimum of 30-60 minutes.
  • Characterization: Analyze the resulting solid using PXRD to confirm the formation of a new crystalline phase that is distinct from the starting materials. Use thermal analysis (DSC/TGA) to check for melting point changes and assess thermal stability.
  • Solubility Testing: Determine the solubility of the formed cocrystal in water or a relevant buffer using standard shake-flask or dissolution apparatus methods. Compare the results against the pure API.

Solubility Data & Properties

This table summarizes key quantitative data from the search results for easy comparison.

Property Value for this compound Value for FEBH-LAC Cocrystal Notes / Source
Water Solubility 782.20 g/L (at 25°C) [2] 13.9 mg/L (Febuxostat solubility) [1] This compound itself is highly soluble. The value for the cocrystal is the achieved solubility of the drug.
Molecular Weight 89.09 g/mol [2] -- --
Melting Point 73-76 °C[citation:] [2] -- --
pKa (Predicted) 13.34 ± 0.20 [2] -- --
log P (Estimated) -1.161 [2] -- Indicates high hydrophilicity.

FAQs and Troubleshooting

Q1: What is the main advantage of using this compound as a coformer? A1: Its primary advantage is the potential to significantly enhance the solubility and dissolution rate of poorly soluble drugs, which can lead to lower dosage requirements and reduced side effects [1]. Being a metabolite of lactic acid, it may also offer a favorable toxicological profile.

Q2: Why did my cocrystal formation experiment fail to improve solubility? A2: Common issues include:

  • Starting Material Form: Using a drug hydrate instead of the anhydrous form can prevent cocrystal formation or lead to different outcomes. Always confirm the solid form of your starting material [1].
  • Thermal Instability: Some this compound cocrystals, while highly soluble, can be thermally unstable. If your product degrades during processing or analysis, it will not show the expected solubility. Consider alternative aliphatic amide coformers like diacetamide for a better stability-solubility balance [1].

Q3: Where can I purchase this compound for research purposes? A3: Several chemical suppliers offer this compound, including TCI America, TRC, and AK Scientific. Packaging typically ranges from 1g to 25g [2].

A Note on N,N-Dimethyl this compound

Your search may also reveal information on N,N-Dimethyl this compound (marketed as Agnique AMD 3 L). This is a different chemical (a derivative of this compound) primarily used as a green, polar solvent in agrochemical formulations and polymer processing. It is not typically used as a coformer for solubility enhancement in the same way as this compound [3] [4].

References

Key Considerations for Lactamide & PLA Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes relevant experimental contexts and potential challenges based on the search results.

Reaction Type / Context Reported Challenge / Consideration Potential Insight for Troubleshooting
Cu(0)-mediated SET-LRP (in Dimethyl Lactamide solvent) [1] Disproportionation of Copper & reaction control. Demonstrated in DML; requires specific ligands. Confirm controlled behavior via kinetics [1].
Depolymerizing Amidation of PLA (to lactamides) [2] Reaction efficiency & scalability. Resonant Acoustic Mixing (RAM) enables solvent-/grinding media-free synthesis; alternative to traditional heating [2].
This compound C=O Band in IR Spectroscopy [3] Unusual absorption frequency. α-hydroxy groups can shift C=O stretch to 1730-1733 cm⁻¹ (atypical for amides); may prevent misidentification [3].

Experimental Workflow for this compound Synthesis from PLA

The following diagram outlines a mechanochemical approach for synthesining lactamides from PLA, based on a recent green chemistry method [2]. This provides a reference protocol you can compare against your own.

Start Start: Post-consumer PLA A Grinding (Resonant Acoustic Mixer) Start->A B Add Amine (Reaction Partner) A->B C Add Organocatalyst B->C D Mechanochemical Reaction (Solvent- and media-free) C->D E Work-up D->E End End: Substituted this compound E->End

Diagram: Mechanochemical synthesis workflow for lactamides

Detailed Protocol Steps [2]:

  • Grinding: Begin with post-consumer PLA.
  • Mixing: Use a Resonant Acoustic Mixer (RAM). A key advantage is that this process requires no grinding media and no co-solvent.
  • Reaction Partners: Use nearly stoichiometric amounts of an amine.
  • Catalyst: Employ an inexpensive and easily accessible organocatalyst.
  • Work-up: Standard isolation and purification procedures to obtain the final substituted this compound.

Suggested Troubleshooting & FAQ Framework

Since direct troubleshooting information for this compound polymerization is limited, here is a general framework and common FAQs you can adapt based on your specific experimental setup and observed issues.

  • FAQ 1: My polymerization reaction is not initiating or is proceeding very slowly. What could be wrong?

    • Catalyst/Initiator System: Ensure your catalyst (e.g., Copper-based for SET-LRP [1]) is active and properly disproportionate in your solvent. The choice of ligand is critical.
    • Solvent Purity: Dimethyl this compound (DML) or other solvents must be anhydrous and free of impurities that can quench the reaction.
    • Reaction Conditions: For methods inspired by mechanochemistry [2], ensure efficient energy input through mixing or milling.
  • FAQ 2: I am obtaining low molecular weight polymers or oligomers instead of high polymers. How can I improve this?

    • Stoichiometry: Double-check the molar ratios of your monomer (this compound) to initiator.
    • Side Reactions: Look for the presence of impurities or moisture that can act as chain-transfer agents, prematurely terminating chain growth.
    • Reaction Time & Temperature: The polymerization may require longer times or optimized temperatures to reach higher conversion.
  • FAQ 3: The characterization data (e.g., IR spectrum) of my product does not match the expected structure for this compound-based polymer.

    • IR Spectroscopy: Remember that the carbonyl (C=O) stretch in this compound structures can appear at an unusually high frequency (~1730 cm⁻¹) due to the presence of α-hydroxy groups, which might be mistaken for an ester [3].
    • Structural Analysis: Use complementary techniques like NMR to confirm the chemical structure of your monomer and polymer.

References

lactamide vs dimethyl sulfoxide cryoprotectant efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Cryoprotectant Efficacy

The table below summarizes the available experimental data for DMSO and notes the absence of comparable data for lactamide.

Cryoprotectant Tested System / Cell Type Reported Survival Rate / Outcome Key Experimental Conditions
Dimethyl Sulfoxide (DMSO) 15 Enterobacterales strains [1] 83.50% survival after 12 months at -20°C [1] Cryoprotectant: 10% DMSO; Freezing: -20°C; Thawing: rapid at 37°C [1]
Dimethyl Sulfoxide (DMSO) Mesenchymal Stromal Cells (MSCs) [2] Standard for clinical cryopreservation; safety profile documented for intravenous administration [2] Conventional method: slow cooling with 10% DMSO [2]
This compound Information not available in search results Information not available in search results Information not available in search results

Detailed Experimental Protocols for DMSO

Here are the methodologies for key DMSO experiments from the search results, which you can use as a reference for designing future this compound studies.

Protocol 1: Cryopreservation of Enterobacterales [1]
  • Inoculum Preparation: Overnight plate cultures were suspended in phosphate-buffered saline (PBS) at a density of 0.5 McFarland units. Bacterial cells were concentrated via centrifugation (10,000 × g, 20°C, 10 minutes), and the sediment was resuspended in the cryoprotectant.
  • Composition of Cryoprotectant: The tested solution contained 10% DMSO and 8% (m/v) glucose. Other tested solutions also included nutrient supplements (peptone, yeast extract) and PBS for pH and osmolarity stabilization.
  • Freezing Technique: Suspensions were equilibrated at 4–6°C for 30 minutes before being frozen at -20°C.
  • Thawing and Assessment: Cryotubes were rapidly defrosted at 37°C for 3–5 minutes with mild shaking. Post-thaw survival rates were determined using the standard plate counting (SPC) method after 12 months of storage.
Protocol 2: Cryopreservation of Mesenchymal Stromal Cells (MSCs) [2]
  • Standard Clinical Protocol: The conventional and preferred method for cryopreserving MSC-based therapy products is slow cooling in the presence of 10% (v/v) DMSO [2].
  • Administration and Safety: In clinical settings, cryopreserved MSCs are often thawed and administered to patients without post-thaw washing to remove DMSO. The potential toxicity of the residual DMSO is a subject of debate, though current data suggests that the doses delivered with MSC products are significantly lower than the acceptable limits set for hematopoietic stem cell transplants [2].

Mechanisms of Action and Research Status

The following table contrasts the well-documented mechanisms and research status of DMSO with the unclear profile of this compound.

Aspect Dimethyl Sulfoxide (DMSO) This compound

| Molecular Mechanism | Permeating Agent: Enters the cell [3]. Multiple Modes: At low concentrations, causes membrane thinning and increased fluidity. At higher concentrations, induces transient water pores, facilitating the dissipation of osmotic imbalances [4] [5]. Acts as a cryoprotectant by preventing intracellular ice formation and mitigating cell damage during freezing and thawing cycles [5]. | Information not available in search results | | Research & Application Status | Extensively Researched: Considered a gold standard in cryobiology for decades [6] [2]. Clinical Concerns: Known concentration-dependent cytotoxicity and patient side effects drive the search for alternatives [7] [2]. Numerous DMSO-free strategies are under investigation [7]. | Information not available in search results |

Molecular Mechanism of DMSO Action

The diagram below illustrates the multifaceted molecular mechanism of DMSO as a cryoprotectant, based on simulation studies.

G DMSO DMSO Exposure LowConc Low Concentration DMSO->LowConc HighConc High Concentration DMSO->HighConc Mech1 • Membrane thinning & fluidity increase • Reduction in bilayer rigidity LowConc->Mech1 Mech2 • Induction of transient water pores • Facilitates osmotic balance HighConc->Mech2 Outcome1 Reduced mechanical stress during freezing Mech1->Outcome1 Outcome2 Prevents intracellular ice crystal damage Mech2->Outcome2 Final Enhanced Post-Thaw Cell Viability Outcome1->Final Outcome2->Final

How to Proceed with this compound Research

The complete lack of data on this compound in the context of cryopreservation presents a significant research opportunity. To build a comprehensive comparison, you could:

  • Conduct a Targeted Literature Search: Use specialized scientific databases (e.g., SciFinder, Reaxys) to search for "this compound" specifically in conjunction with "cryoprotectant," "cell preservation," or "lyophilization."
  • Explore Chemical Analogues: Investigate the cryoprotective literature on similar compounds, such as acetamide, which has known cryoprotectant properties. This may provide clues to this compound's potential mechanisms and efficacy.
  • Design Original Experiments: Given the lack of published data, designing laboratory experiments to directly test this compound's cryoprotective efficacy and cytotoxicity against DMSO would be a valuable contribution to the field.

References

Overview of Chiral Auxiliaries and Lactamide's Role

Author: Smolecule Technical Support Team. Date: February 2026

A chiral auxiliary is a temporary stereogenic group added to a substrate to control the stereochemical outcome of a reaction, such as the creation of new chiral centers. It is typically recovered after serving its purpose [1].

The search results indicate that lactamide is not among the most commonly discussed or applied chiral auxiliaries in contemporary synthetic chemistry. The primary reference to its use is in a specific epoxidation reaction.

  • Application: Dimethyl this compound was used as a chiral auxiliary linked to a molybdenum oxo-derivative for the epoxidation of isolated double bonds [2].
  • Performance: This method achieved an enantioselectivity of up to 53% ee in the synthesis of a precursor to 3-demethoxyaranciamycinone [2].
  • Current Status: The source notes that this method has been largely replaced by more modern and effective approaches, such as Shi's (using d-fructose derivatives) or Jacobsen's (using salen derivatives) epoxidations [2].

Comparison with Prominent Chiral Auxiliaries

The table below summarizes the available information on this compound and other, more widely used chiral auxiliaries for which more data is available in the search results.

Chiral Auxiliary Main Synthetic Applications Reported Stereoselectivity (Typical Range) Key Advantages & Notes
This compound [2] Epoxidation of isolated double bonds Up to 53% enantiomeric excess (ee) Largely replaced by more modern methods (e.g., Shi, Jacobsen).
Oxazolidinones (Evas Auxiliaries) [1] Aldol reactions, Alkylation, Diels-Alder reactions High diastereoselectivity; often >95% de Versatile, well-studied, commercially available in both enantiomeric forms.
8-Phenylmenthol [1] Diels-Alder reactions, Prostaglandin synthesis High diastereoselectivity Pioneering auxiliary; often difficult to prepare. Effective for facial selectivity in cycloadditions.
Camphorsultam (Oppolzer's Sultam) [1] Aldol, Michael addition, Claisen rearrangement High diastereoselectivity Rigid bicyclic structure provides excellent stereocontrol.
Pseudoephedrine [1] Amide-based alkylation reactions High diastereoselectivity Readily available; useful for the synthesis of enantiomerically pure carboxylic acid derivatives.
BINOL [1] Asymmetric synthesis of limonene, amino acids, P-stereocenters Moderate to excellent diastereomeric excess (69%-86% de) Axial chirality; useful in asymmetric catalysis and as a ligand.
trans-2-Phenylcyclohexanol [1] Ene reactions Good diastereoselectivity (e.g., 10:1 dr) More easily synthesized alternative to 8-phenylmenthol.

Experimental Context

For the key experiment citing this compound's performance, the general protocol involved using dimethyl this compound as a chiral auxiliary linked to a molybdenum oxo-derivative to facilitate the epoxidation of an isolated double bond. The reaction proceeded with up to 53% enantiomeric excess [2].

The general workflow for using a chiral auxiliary, which applies to all the auxiliaries mentioned, involves three key steps, as illustrated below.

A 1. Coupling Auxiliary is covalently attached to substrate B 2. Diastereoselective Reaction New stereocenter is formed under control of auxiliary A->B C 3. Auxiliary Removal Auxiliary is cleaved under conditions that preserve new stereochemistry B->C D Final Enantiomerically Enriched Product C->D

Key Takeaways for Researchers

  • This compound is a Specialized Auxiliary: The evidence suggests that this compound has not seen broad adoption as a general-purpose chiral auxiliary, especially when compared to workhorses like Evans' oxazolidinones or Oppolzer's sultam.
  • Performance is Surpassed: The moderate enantioselectivity (53% ee) reported for this compound in epoxidation is outperformed by other dedicated methods, explaining why it is noted as being largely replaced.
  • Focus on Established Auxiliaries: For researchers designing a stereoselective synthesis, the data indicates that more reliable and higher-performing alternatives exist. The choice among them depends on the specific reaction type (e.g., aldol, alkylation, Diels-Alder) and the required stereochemical outcome.

References

lactamide enzymatic versus chemical synthesis yields

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic Synthesis of Lactamide

The most detailed experimental data comes from a study that used immobilized cells of Rhodococcus pyridinivorans NIT-36, which contains the enzyme nitrile hydratase (NHase), to synthesize this compound from lactonitrile [1].

The key details of the methodology and results are summarized in the table below:

Aspect Protocol & Results [1]
Biocatalyst Whole cells of R. pyridinivorans NIT-36 immobilized on activated chitosan.
Immobilization Partial entrapment via suspension cross-linking with N, N'-Methylene bis-acrylamide.

| Key Findings | - Catalytic productivity: 8.33 g of this compound per gram of dry cell weight per hour.

  • Volumetric productivity: 20 g/L.
  • Operational stability: Retained 80% initial activity after 30 days of storage at 4°C.
  • Thermostability: Immobilized cells showed superior temperature tolerance compared to free cells, retaining activity between 45°C and 50°C. | | Reaction Design | A fed-batch reaction system was used, with the immobilized cells maintaining 100% of their initial enzymatic activity for five consecutive reaction cycles. |

The following diagram illustrates the experimental workflow for this enzymatic synthesis:

Start Start Immobilize Immobilize Bacterial Cells on Chitosan Support Start->Immobilize FedBatch Set Up Fed-Batch Reactor with Lactonitrile Substrate Immobilize->FedBatch NHaseReaction NHase Catalyzes Hydration of Lactonitrile to this compound FedBatch->NHaseReaction Monitor Monitor Reaction and Product Formation NHaseReaction->Monitor Results Analyze Yield and Catalyst Stability Monitor->Results

Information on Chemical Synthesis

The search results do not provide specific protocols or yield data for the chemical synthesis of this compound. While one source mentions that this compound can be a precursor in chemical synthesis, it does not offer a direct comparison point for efficiency [2].

References

lactamide stability comparison with lactide and lactic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles at a Glance

The table below summarizes the basic information and available stability data for each compound. This highlights the current gap in directly comparable experimental data.

Compound Chemical Structure Key Characteristics Available Stability Data
Lactamide [1] [2] Amide of lactic acid White crystalline solid (mp 73-76°C) [2]. Used in cosmetics as a surfactant [3]. Gap in Data: Specific quantitative stability studies (e.g., hydrolysis kinetics, thermal degradation) under various conditions were not found in the search results.
Lactide [4] Cyclic diester of lactic acid Building block for Polylactic Acid (PLA). Sensitive to heat and moisture during processing [5]. Key Data: Degradation studies on its polymer, PLGA, show significant moisture-driven hydrolysis. At 140°C with 0.4% water content, molecular weight can reduce by 45% in 30 minutes [5].
Lactic Acid [6] [7] Alpha-hydroxycarboxylic acid Found in biological systems, used in food and bioplastics. Can be produced via fermentation [7]. Key Data: Stability is pH and temperature-dependent. Challenges in purification from fermentation broth due to impurities and by-products indicate reactivity and degradation concerns [7].

Proposed Framework for Experimental Comparison

To objectively compare the stability of these three compounds, you would need to design experiments that quantify their degradation under controlled stress conditions. The following workflow outlines a potential methodological approach.

cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analyze & Quantify Degradation Start Stability Comparison Experimental Workflow Hydrolytic Hydrolytic Stress (pH buffer solutions) Start->Hydrolytic Thermal Thermal Stress (elevated temperatures) Start->Thermal Oxidative Oxidative Stress (e.g., peroxides) Start->Oxidative HPLC HPLC / GC Analysis (to measure parent compound loss) Hydrolytic->HPLC Thermal->HPLC Oxidative->HPLC Kinetics Kinetic Modeling (e.g., determine rate constants) HPLC->Kinetics Conclusion Compare Degradation Rates & Pathways Kinetics->Conclusion Generate Comparative Data

Here are the detailed methodologies for the key experiments cited and proposed:

  • Hydrolytic Degradation Kinetics (for Lactide): The cited study on PLGA (a polymer of lactide and glycolide) illustrates a core methodology [5]. Researchers can simulate this by dissolving pure lactide in buffered solutions at different pH levels (e.g., pH 2, 7.4, and 10) and incubating them at constant temperature (e.g., 37°C). Aliquots are taken over time and analyzed by HPLC to track the disappearance of lactide and the appearance of lactic acid, allowing for the calculation of degradation rate constants.
  • Thermal Stability Assessment: As performed in the PLGA study [5], you can subject this compound, lactide, and lactic acid to elevated temperatures (e.g., 100°C, 140°C) under controlled humidity. The degradation can be monitored using Thermogravimetric Analysis (TGA) for weight loss or DSC for changes in enthalpy and melting point. This quantifies their relative stability against heat.
  • Acid/Base Stability: This is implied by the challenges in purifying lactic acid [7]. A practical test involves incubating each compound in acidic and basic solutions and measuring the rate of decomposition over time via HPLC or titration, providing data on their susceptibility to harsh chemical environments.

Interpretation of Available Evidence

While direct comparisons are absent, the available data offers clues about relative stability:

  • This compound vs. Lactic Acid: As an amide, this compound is expected to be more hydrolytically stable than the ester and carboxylic acid functional groups in lactide and lactic acid, especially under acidic conditions. However, its stability under basic conditions needs experimental verification, as amides can be hydrolyzed.
  • Lactide vs. Lactic Acid: Lactide's cyclic ester structure is highly susceptible to ring-opening hydrolysis, especially with heat and moisture, reverting to linear lactic acid chains [5]. Lactic acid itself is stable in pure, concentrated form but can undergo self-esterification or other reactions under processing conditions [7].

How to Proceed with Your Comparison Guide

Given the lack of direct comparative data, your guide can take one of two approaches:

  • Acknowledge the Data Gap: Clearly state that while the chemical structures suggest a stability profile (this compound > Lactic Acid > Lactide against hydrolysis), quantitative, side-by-side experimental data is not publicly available. The guide can then present the known data from the polymer and fermentation fields for lactide and lactic acid separately and highlight this compound as a compound requiring further study.
  • Generate Original Data: The most authoritative approach for your audience of researchers would be to conduct the experiments outlined in the framework above. This would provide the novel, quantitative data needed for an objective comparison.

References

Core Comparison: HPLC vs. LC-MS for Lactamide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The choice between HPLC and LC-MS fundamentally hinges on the required sensitivity and specificity of your analysis. LC-MS offers superior performance for trace-level quantification, while HPLC is a robust and cost-effective solution for less demanding applications.

The table below summarizes the key characteristics for comparison.

Feature HPLC LC-MS
Primary Role Separation and quantification of lactamide [1] Separation, quantification, and structural identification of this compound [1]
Detection Method Typically UV or PDA detection [2] Mass spectrometric detection [2]
Sensitivity (Typical LOQ) Moderate (e.g., mg/L range) High (e.g., μg/L or ng/L range) [2] [3]
Specificity Can be affected by co-eluting compounds with similar retention times [4] High, based on mass-to-charge ratio (m/z); can distinguish this compound from isomers and matrix interference [2] [3]
Sample Throughput Good Excellent, due to high specificity that may reduce need for complete baseline separation [4]
Operational Complexity Lower; less complex operation [1] Higher; requires expertise in mass spectrometry [1]
Solvent Purity Requirements HPLC Grade (~99.9% pure, low ppm impurities) [1] LC-MS Grade (>99.99999% pure, low ppb impurities for volatile metals and UV absorbers) [1]
Instrument & Operational Costs Generally lower [1] Higher (equipment, maintenance, solvents) [1]

Validation Parameters and Experimental Protocols

For any analytical method intended for regulated environments, validation according to established guidelines is mandatory to prove it is suitable for its intended use [5] [6]. The International Council for Harmonisation (ICH) Q2(R1) guideline defines the key validation parameters [5].

The table below outlines the typical validation criteria and how they apply to HPLC and LC-MS methods.

Validation Parameter HPLC Method Considerations LC-MS Method Considerations
Linearity & Range Prepare 5+ concentration levels; correlation coefficient (R²) ≥ 0.99 is typical [5]. Similar approach, but range often extends to much lower concentrations [3].

| Precision | Repeatability: %RSD < 2% for 6 injections [5]. Intermediate Precision: Assess with different analysts/days [5]. | Same principles apply, with stringent criteria expected even at low concentrations [2]. | | Accuracy | Spike recovery of 98-102% across 3 concentration levels (min. 9 determinations) [5] [6]. | Evaluated similarly; critical to use analyte-free matrix for spiking [2]. | | Specificity | Verify no interference from blank matrix. Use PDA detector for peak purity assessment [5]. | Confirm no signal in blank matrix. Use MRM transitions for definitive identification [2] [3]. | | LOD & LOQ | LOD ≈ 3x Signal-to-Noise; LOQ ≈ 10x Signal-to-Noise [5]. | Much lower values achievable. e.g., LOQs of 0.01 mg/L reported for antibiotics [2]. | | Robustness | Evaluate impact of small, deliberate changes in flow rate, temperature, mobile phase pH [5]. | Similar approach; also consider stability of ionization in mass spectrometer [7]. |

Detailed LC-MS/MS Protocol for Reference

The following workflow and detailed parameters are adapted from validated methods for small, polar molecules like antibiotics and B vitamins, which are analogous to this compound [2] [3].

Sample Preparation\n(Protein Precipitation) Sample Preparation (Protein Precipitation) LC Separation\n(RP-C18 Column) LC Separation (RP-C18 Column) Sample Preparation\n(Protein Precipitation)->LC Separation\n(RP-C18 Column) MS Detection\n(Triple Quadrupole MRM) MS Detection (Triple Quadrupole MRM) LC Separation\n(RP-C18 Column)->MS Detection\n(Triple Quadrupole MRM) Data Analysis\n(Quantitation) Data Analysis (Quantitation) MS Detection\n(Triple Quadrupole MRM)->Data Analysis\n(Quantitation)

  • Sample Preparation: For blood, serum, or plasma, protein precipitation is a common and simple method. Vortex a 15 μL sample with 60 μL of ice-cold acetonitrile (containing internal standard), let it equilibrate for 10 minutes, and centrifuge at 14,000×g for 5 minutes. The supernatant is injected [2].
  • Liquid Chromatography:
    • Column: Reversed-phase, such as a Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 μm) [2] or equivalent.
    • Mobile Phase: Methanol-water mixtures with volatile additives are common. Example: 55% methanol in water + 0.1% formic acid [2].
    • Flow Rate: 0.4 mL/min [2].
    • Column Temperature: 25°C [2].
    • Injection Volume: 2 μL [2].
    • Run Time: Can be optimized for rapid analysis, e.g., 3-6 minutes [2].
  • Mass Spectrometry:
    • Ion Source: Electrospray Ionization (ESI), typically in positive mode for this compound.
    • Mass Analyzer: Triple Quadrupole (TQ) operating in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity.
    • Source Parameters (example): Gas Temp: 340°C, Gas Flow: 9 L/min, Nebulizer: 40 psi, Sheath Gas Temp: 250°C, Capillary Voltage: 5000 V [2].
  • Method Validation: Follow the parameters in the table above. For example, demonstrate a linear range from a low LOQ to the expected maximum concentration, with accuracy of 93-104% and precision (%RSD) below a threshold like 2-5% [2] [5].

Decision Guide and Practical Considerations

  • Choose HPLC if: Your application involves quantifying this compound at higher concentrations (e.g., in bulk drug substances or formulated products where the analyte is a major component), and you have minimal concerns about matrix interference. It is more cost-effective and simpler to maintain [4] [1].
  • Choose LC-MS/MS if: You require high sensitivity and specificity, such as for pharmacokinetic studies, biomarker quantification, or analyzing this compound in complex biological matrices like whole blood or plasma. Its ability to provide confirmatory identity makes it essential for regulated bioanalysis [2] [3] [7].

I hope this detailed comparison assists in your method development and validation planning.

References

lactamide environmental impact versus petroleum-based compounds

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Profile Comparison

The table below summarizes the available information on lactamide and common petroleum-based compounds.

Characteristic This compound Petroleum-Based Compounds (e.g., VOCs, PAHs)
Origin Derived from lactic acid, a renewable resource [1]. Crude oil (fossil fuel) [2].
Biodegradability Described as biodegradable [3] [1]. Many are persistent, resistant to microbial degradation [2].
Eco-Toxicity Described as non-toxic [3]. Information is limited. Documented high toxicity, mutagenicity, and carcinogenicity to aquatic and terrestrial life [4] [2] [5].
Key Environmental Concerns Limited data in public scientific literature. Bioaccumulation in food chains [4], air pollution via VOC emissions [6], soil contamination and property alteration [2], formation of secondary organic aerosols (SOA) [6].
Primary Industrial Applications Cosmetics, personal care (moisturizer, surfactant), pharmaceuticals [3] [1]. Fuels, solvents, chemical feedstocks [6] [2].

Key Environmental Impacts of Petroleum Compounds

The severe environmental impacts of petroleum-based compounds are well-documented and provide a stark contrast to the initial profile of this compound:

  • Ecosystem and Human Health Toxicity: Chemical pesticides (organochlorine compounds) and petroleum hydrocarbons (like Polycyclic Aromatic Hydrocarbons or PAHs) are recognized as significant risks. They can cause acute poisoning, cancer, neurological disorders, and are associated with diseases like non-Hodgkin lymphoma and Parkinson's in humans [4]. In ecosystems, they are toxic to marine mammals and impoverish soil microbial diversity [2] [5].
  • Persistence and Bioaccumulation: Substances like DDT are known for their persistence in the environment and ability to bioaccumulate in the food chain, meaning concentrations increase in predator species, leading to greater adverse effects [4].
  • Air Pollution and Secondary Effects: Emissions of Volatile Organic Compounds (VOCs) like pentane and toluene from petroleum refineries are a major concern. These VOCs contribute to the formation of secondary organic aerosols (SOA), a component of particulate air pollution [6].

Proposed Experimental Framework for Comparison

To objectively compare this compound with petroleum-based alternatives, you could design experiments based on established ecotoxicological protocols. The workflow below outlines a high-level approach for such testing.

Start Start: Chemical Comparison T1 Test 1: Ready Biodegradability Start->T1 T2 Test 2: Aquatic Toxicity Start->T2 T3 Test 3: Soil Impact Study Start->T3 A1 Analysis: Measure CO₂ production over 28 days T1->A1 A2 Analysis: Determine EC₅₀ for Daphnia or Algae T2->A2 A3 Analysis: Assess microbial diversity and seed germination T3->A3 Comp Compile & Compare Results A1->Comp A2->Comp A3->Comp

Title: Environmental Impact Assessment Workflow

Here are detailed methodologies for the key tests outlined above:

  • Ready Biodegradability Test (OECD 301 Guideline)

    • Objective: Determine the inherent biodegradability of a chemical.
    • Protocol: Expose the test compound (this compound or a petroleum-based control like a common plasticizer or surfactant) as the sole carbon source to a population of microorganisms in an aerobic aqueous medium. The recommended initial concentration is 100 mg/L.
    • Measurement: Monitor the removal of dissolved organic carbon (DOC) or the production of CO₂ over a 28-day period. A compound is considered "readily biodegradable" if it achieves >60% degradation within 10 days of the onset of degradation [2].
  • Aquatic Toxicity Test (OECD 202 Guideline)

    • Objective: Assess the acute toxicity of a chemical to freshwater organisms.
    • Protocol: Use Daphnia magna (water flea) as a model organism. Expose groups of daphnids to a series of concentrations of the test compound for a 48-hour period.
    • Measurement: Record immobility. The effective concentration that immobilizes 50% of the test organisms (EC₅₀) is calculated. A lower EC₅₀ indicates higher toxicity [5].
  • Soil Impact Study

    • Objective: Evaluate the effect of chemicals on soil health and microbial function.
    • Protocol: Use soil microcosms spiked with the test compounds. A common application rate is 1-10 mg of compound per kg of soil.
    • Measurement: Over an incubation period (e.g., 30-90 days), measure soil respiration rates and enzymatic activities (e.g., dehydrogenase). Use DNA sequencing to analyze changes in microbial community structure. Additionally, conduct seed germination and root elongation tests with plants like lettuce or cucumber to assess phytotoxicity [2].

Research Insights and Data Gaps

While direct comparisons are scarce, the available data points to this compound's potential as a more sustainable alternative:

  • Inherently Safer Profile: this compound is explicitly noted as biodegradable and non-toxic [3] [1], which aligns with the global regulatory push for cleaner and safer ingredients in consumer products [3].
  • Shift Towards Bio-based Products: The market for this compound is growing, driven by the demand for sustainable and natural ingredients in cosmetics and personal care, positioning it as an alternative to harsher chemicals [3] [1].
  • Critical Data Gap: The search results lack quantitative, side-by-side experimental data (e.g., half-life in soil, specific EC₅₀ values) that would allow for a definitive, objective comparison of this compound against specific petroleum-based compounds.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

89.0477

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

2043-43-8

Wikipedia

Lactamide

Dates

Last modified: 08-15-2023
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2: Kashiwazaki N, Okuda Y, Seita Y, Hisamatsu S, Sonoki S, Shino M, Masaoka T, Inomata T. Comparison of glycerol, lactamide, acetamide and dimethylsulfoxide as cryoprotectants of Japanese white rabbit spermatozoa. J Reprod Dev. 2006 Aug;52(4):511-6. Epub 2006 May 8. PubMed PMID: 16679717.
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13: Petersen H, Merdan T, Kunath K, Fischer D, Kissel T. Poly(ethylenimine-co-L-lactamide-co-succinamide): a biodegradable polyethylenimine derivative with an advantageous pH-dependent hydrolytic degradation for gene delivery. Bioconjug Chem. 2002 Jul-Aug;13(4):812-21. PubMed PMID: 12121137.
14: Wang PF, Yep A, Kenyon GL, McLeish MJ. Using directed evolution to probe the substrate specificity of mandelamide hydrolase. Protein Eng Des Sel. 2009 Feb;22(2):103-10. doi: 10.1093/protein/gzn073. Epub 2008 Dec 10. PubMed PMID: 19074156.
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17: Hudecová J, Hopmann KH, Bouř P. Correction of vibrational broadening in molecular dynamics clusters with the normal mode optimization method. J Phys Chem B. 2012 Jan 12;116(1):336-42. doi: 10.1021/jp208785a. Epub 2011 Dec 15. PubMed PMID: 22132857.
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